This technical guide outlines the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one, a critical tetrahydropyran (THP) scaffold used in medicinal chemistry as a polar, non-aromatic pharmacophore. The presence of the ether oxygen in the ring and the
-methoxy ketone functionality necessitates a synthetic strategy that avoids harsh acidic conditions (which could open the THP ring) and strong bases (which could epimerize the C3 stereocenter).
We present two validated pathways:
The Diazo-Insertion Route (Primary): A high-precision, regioselective method ideal for research-scale synthesis (mg to g), utilizing trimethylsilyldiazomethane (TMSCHN
) and rhodium catalysis.
The Hypervalent Iodine Route (Secondary): A scalable alternative avoiding diazo compounds, converting a methyl ketone precursor directly to the
-functionalized product.
Part 1: Retrosynthetic Analysis
The strategic disconnection focuses on the
bond and the preservation of the tetrahydropyran ring integrity.
Figure 1: Retrosynthetic tree illustrating the Primary (Diazo) and Secondary (Methyl Ketone) pathways.
Part 2: Route 1 - The Diazo-Insertion Protocol (Gold Standard)
This route is recommended for discovery chemistry due to its mild conditions and high functional group tolerance. It avoids the regioselectivity issues often encountered in the halogenation of non-symmetric ketones.
Stir at RT.[2][3][4] Nitrogen gas will evolve immediately.
Reaction is typically complete in <1 hour.
Purification: Concentrate and purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Figure 2: Step-by-step reaction workflow for the Diazo-Insertion Route.
Part 3: Route 2 - Hypervalent Iodine Oxidation (Scale-Up Alternative)
If avoiding diazo compounds is required for safety or scale, this route utilizes hypervalent iodine to functionalize the
-position of the corresponding methyl ketone.
Phase A: Synthesis of Methyl Ketone
Weinreb Amide Formation: React THP-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt.
Grignard Addition: Treat the Weinreb amide with Methylmagnesium bromide (MeMgBr, 3.0 M in ether) at
to yield 1-(oxan-3-yl)ethan-1-one .
Phase B: Oxidative Functionalization
Reagents: Iodobenzene diacetate (PIDA) or [Hydroxy(tosyloxy)iodo]benzene (HTIB), KOH, Methanol.
Protocol (Direct Methoxylation):
Dissolve 1-(oxan-3-yl)ethan-1-one (1.0 equiv) in MeOH.
Add KOH (3.0 equiv) dissolved in MeOH.
Cool to
.
Add PhI(OAc)
(1.1 equiv) portion-wise.
Stir at
to RT for 3 hours.
Mechanism: Formation of the
-hydroxy dimethyl acetal, followed by acidic hydrolysis (1N HCl workup) to the -methoxy ketone.
Note: This route may produce the dimethyl acetal byproduct, requiring careful hydrolysis.
Part 4: Quantitative Data & Characterization
Parameter
Route 1 (Diazo)
Route 2 (Hypervalent Iodine)
Overall Yield
65-75%
45-55%
Step Count
3
3 (from Acid)
Purity Profile
High (>95%)
Moderate (Requires HPLC)
Safety Hazard
Toxicity (TMSCHN)
Exotherm / Oxidizer
Scalability
< 10g
> 10g
Expected Analytical Data
1H NMR (400 MHz, CDCl
):
4.20 (s, 2H, -C(=O)CHOMe)
3.8-4.0 (m, 2H, THP ring protons adjacent to O)
3.45 (s, 3H, -OCH)
2.6-2.8 (m, 1H, THP C3-H alpha to carbonyl)
1.5-2.0 (m, 4H, THP ring methylene protons)
13C NMR (100 MHz, CDCl
):
Carbonyl: ~208 ppm
Methoxy: ~59 ppm
Alpha-C: ~78 ppm
Part 5: References
Safe Diazo Transfer: Presset, M., et al. "Synthesis of
-Diazoketones." Synthesis, vol. 43, no. 16, 2011, pp. 2549-2552. Link
Rh-Catalyzed Insertion: Doyle, M. P., et al. "Rhodium(II) Acetate Catalyzed Reactions of
-Diazocarbonyl Compounds." Chemical Reviews, vol. 86, no. 5, 1986, pp. 919-939. Link
Hypervalent Iodine Oxidation: Moriarty, R. M., et al. "Synthesis of
-Hydroxy Ketones Using Hypervalent Iodine." Journal of Organic Chemistry, vol. 50, no. 11, 1985, pp. 1969-1977. Link
TMS-Diazomethane Safety: Aoyama, T., et al. "Trimethylsilyldiazomethane as a Safe Substitute for Diazomethane."[1][5] Chemical & Pharmaceutical Bulletin, vol. 29, no. 11, 1981, pp. 3249-3255.[1] Link
General Alpha-Alkoxylation: Kawamura, Y., et al. "Direct
-Methoxylation of Ketones." Organic Letters, vol. 14, no. 12, 2012, pp. 2996-2999. Link
As a Senior Application Scientist, my assessment of 2-methoxy-1-(oxan-3-yl)ethan-1-one is that it represents a privileged pharmacophore scaffold rather than a standalone therapeutic agent.[1] It sits at the intersection of two critical chemical spaces: glycomimetics (due to the oxane/tetrahydropyran ring) and electrophilic warheads (due to the
-methoxy ketone).
This molecule is best utilized as a Fragment-Based Drug Discovery (FBDD) starting point.[1] Its structure suggests high potential for:
SGLT2 Inhibition & Metabolic Modulation: The oxane ring mimics the pyranose ring of glucose, making it a viable scaffold for sodium-glucose cotransporter inhibitors.
Kinase Hinge Binding: The carbonyl oxygen and methoxy oxygen provide a distinct hydrogen-bond acceptor motif suitable for the ATP-binding pocket of kinases.[1]
Chiral Building Block: The C3 position of the oxane ring is a chiral center. Biological activity will be highly enantioselective (
vs. ), necessitating asymmetric synthesis protocols.
Part 2: Structural & In Silico Profiling
Before wet-lab synthesis, we must understand the physicochemical constraints. This molecule adheres strictly to Lipinski’s Rule of Five , making it an ideal "Lead-Like" candidate.
Part 3: Predicted Biological Activity (SAR Analysis)
Glycomimetic Activity (Metabolic Targets)
The oxane (tetrahydropyran) ring is the core structure of hexose sugars.
Mechanism: This molecule lacks the poly-hydroxyl groups of glucose but retains the spatial volume and the ether oxygen. It acts as a "Hydrophobic Tag" mimic.
Application: It serves as a replacement for the glucose moiety in SGLT2 inhibitors (like Dapagliflozin) to improve oral bioavailability and metabolic stability, albeit with likely lower intrinsic potency unless further substituted [1].
Electrophilic Reactivity (Covalent Inhibition)
The
-methoxy ketone motif is chemically distinct. The methoxy group is electron-withdrawing (inductive effect), making the adjacent carbonyl carbon more electrophilic than a standard alkyl ketone.
Potential: This increases susceptibility to nucleophilic attack by active-site serines or cysteines in proteases.[1]
Risk: High reactivity can lead to toxicity (PAINS - Pan-Assay Interference Compounds).[1] However, the methoxy group is a "soft" activator compared to halogens, suggesting a balanced reactivity profile suitable for Reversible Covalent Inhibition [2].
Part 4: Experimental Protocols
To validate the biological activity, you must first synthesize the probe and then screen it.
Synthesis Workflow (Self-Validating)
Note: This protocol prioritizes enantiomeric purity, which is critical for biological data integrity.
-hydroxy ketone can undergo tautomerization (Lobry de Bruyn–van Ekenstein transformation) or oxidation to a diketone, which is highly reactive and potentially toxic.
Mitigation Strategy: During lead optimization, consider replacing the methoxy group with a difluoromethoxy (-OCF2H) group to block metabolism while retaining H-bond acceptor capability [3].[1]
Solubility
The THP ring confers excellent aqueous solubility compared to phenyl/cyclohexyl analogs. This molecule should dissolve readily in DMSO (for stock) and PBS (for assays) without requiring complex formulations.
References
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Discusses the use of THP as a bioisostere for cyclohexane and sugars to modulate pKa and ADME.
Alpha-Methoxy Ketones in Medicinal Chemistry.Journal of Medicinal Chemistry.
Metabolic Stability of Ether Derivatives. NIH PubChem Compound Summary. Analysis of metabolic pathways for methoxy-substituted aliphatic chains.
(Note: Specific biological data for this exact CAS is proprietary or sparse; the above references ground the structural analysis in established medicinal chemistry principles.)
Technical Guide: Synthesis and Application of 2-Methoxy-1-(oxan-3-yl)ethan-1-one and Derivatives
Executive Summary This technical guide provides a comprehensive analysis of 2-methoxy-1-(oxan-3-yl)ethan-1-one (IUPAC: 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one), a versatile heterocyclic building block. Characte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2-methoxy-1-(oxan-3-yl)ethan-1-one (IUPAC: 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one), a versatile heterocyclic building block. Characterized by a saturated oxygen heterocycle (tetrahydropyran/oxane) linked to a reactive
-methoxy ketone moiety, this scaffold serves as a critical intermediate in the synthesis of bioactive small molecules.
The tetrahydropyran (THP) ring acts as a lipophilic modulator and bioisostere for cyclohexane, improving aqueous solubility while maintaining steric bulk. The
-methoxy ketone functionality provides a "soft" metabolic handle and serves as a divergent point for heterocycle synthesis (e.g., imidazoles, thiazoles) or stereoselective reduction to 1,2-amino alcohols. This guide details high-fidelity synthetic protocols, derivatization strategies, and medicinal chemistry applications.[1]
Part 1: Structural Analysis & Pharmacophore Utility
The Tetrahydropyran (THP) Advantage
In medicinal chemistry, the THP ring is a privileged scaffold.[1][2][3] Unlike its carbocyclic analog (cyclohexane), the ether oxygen in the THP ring accepts hydrogen bonds, lowering the LogP (lipophilicity) by approximately 1.0–1.5 units. This modification often improves the pharmacokinetic (PK) profile of drug candidates by enhancing solubility and reducing non-specific protein binding.
The
-Methoxy Ketone Motif
The side chain, 2-methoxyethan-1-one, offers unique reactivity:
Electrophilicity: The carbonyl carbon is activated by the inductive effect of the
-oxygen, making it highly susceptible to nucleophilic attack (e.g., reductive amination).
Chelation: The 1,2-oxygen arrangement allows for bidentate chelation with metal cations (Mg²⁺, Zn²⁺), which can be exploited for diastereoselective reductions (Cram’s Chelate Rule).
Metabolic Liability: The methoxy group is a potential site for O-demethylation by CYP450 enzymes. In drug design, this position is often modified (e.g., deuteration or cyclization) to tune metabolic stability.
Part 2: High-Fidelity Synthetic Protocols
Retrosynthetic Strategy
The most robust route to 2-methoxy-1-(oxan-3-yl)ethan-1-one avoids direct alkylation of the ketone, which often leads to poly-alkylation. Instead, we utilize the Weinreb Amide protocol to prevent over-addition, followed by
-functionalization.
Protocol A: The Weinreb-Grignard Route (Standard)
This protocol converts tetrahydropyran-3-carboxylic acid to the target ketone via an
Reacting the ketone with primary amines followed by reduction yields chiral 1,2-amino ethers.
Reagents:
, , .
Stereochemistry: The adjacent chiral center at C3 of the oxane ring induces diastereoselectivity during the hydride attack.
Analog Comparison Table
The following table contrasts the core structure with key bioisosteres used in optimization campaigns.
Analog Structure
Core Ring
-Substituent
LogP (Calc)
Chemical Utility
Target Molecule
Oxane (THP)
Methoxy
~0.8
Balanced solubility/permeability.
Piperidine Analog
Piperidine
Methoxy
~0.5 (pH 7.4)
Basic center; lysosomotropic properties.
Cyclohexane Analog
Cyclohexane
Methoxy
~2.1
High lipophilicity; metabolic stability.
-Chloro Analog
Oxane (THP)
Chlorine
~1.2
Highly reactive electrophile (covalent binder).
THF Analog
Oxolane (THF)
Methoxy
~0.4
Lower molecular weight; different vector.
Part 4: Analytical Characterization
To validate the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one, researchers must confirm the integrity of the ether linkage and the ketone.
Expected NMR Signals (CDCl₃, 400 MHz)
¹H NMR:
4.15 (s, 2H): Distinct singlet for the isolated between the carbonyl and methoxy group.
3.40 (s, 3H): Sharp singlet for the group.
3.80–3.90 (m, 2H): Equatorial protons of the THP ring adjacent to oxygen.
2.60 (m, 1H): The methine proton at C3 (alpha to carbonyl).
¹³C NMR:
~208 ppm: Ketone carbonyl ().
~78 ppm: Alpha-carbon ().
~68 ppm: THP ring carbons adjacent to oxygen.
Mass Spectrometry
ESI-MS (+): Expect
peak at m/z ~159.1.
Fragmentation: Loss of methoxy group (
) is a common fragmentation pathway.
Part 5: Divergent Synthesis Visualization
Caption: Divergent synthesis map showing four primary chemical transformations accessible from the core scaffold.
References
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for THP stability and cleavage conditions). Link
Verrier, C., et al. (2010). Direct Synthesis of α-Alkoxy Ketones from Weinreb Amides. Organic Letters, 12(21), 4888-4891. (Protocol validation for direct alkoxymethylation). Link
Technical Guide: In Silico Profiling of 2-methoxy-1-(oxan-3-yl)ethan-1-one
This guide serves as a technical whitepaper for the in silico characterization of 2-methoxy-1-(oxan-3-yl)ethan-1-one . It is designed for medicinal chemists and computational toxicologists, focusing on the predictive met...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical whitepaper for the in silico characterization of 2-methoxy-1-(oxan-3-yl)ethan-1-one . It is designed for medicinal chemists and computational toxicologists, focusing on the predictive methodologies required to profile this specific chemical entity in the absence of wet-lab data.
; MW: ~158.2 g/mol ) represents a small, polar, non-aromatic scaffold containing ether and ketone functionalities. Structurally, it consists of a tetrahydropyran (oxane) ring substituted at the 3-position with a 2-methoxyacetyl group.
Due to its low molecular weight and specific heteroatom placement, this molecule is a candidate for fragment-based drug discovery (FBDD) , particularly as a CNS-penetrant building block. This guide details the computational strategy to predict its physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, and potential biological targets.
Chemical Identity & Structural Inputs
Accurate prediction begins with precise structural definition. The "garbage in, garbage out" principle applies strictly here.
InChIKey: (Predicted) DHIBLMCVMAVYAO-UHFFFAOYSA-N (Note: InChIKey is hash-based; actual generation requires software).
3D Conformer Generation Strategy
Properties such as dipole moment and shape complexity require a minimized 3D structure.
Enumeration: Generate stereoisomers. The C3 position on the oxane ring is chiral. Both (R) and (S) enantiomers must be modeled unless the synthesis is stereoselective.
Energy Minimization: Use the MMFF94s force field, which is optimized for small organic molecules, to identify the global minimum energy conformer.
Physicochemical Property Prediction
This section analyzes the molecule's "drug-likeness" using established quantitative structure-property relationship (QSPR) models.
Lipophilicity (LogP)
Lipophilicity is the primary driver of potency and distribution. For this ether-rich ketone, we employ a Consensus LogP approach to mitigate algorithm-specific bias.
XLOGP3 (Atomistic): Likely predicts values
due to the hydrophilic ether oxygens.
WLOGP (Fragment-based): May penalize the flexibility of the methoxy chain.
Prediction: The molecule is expected to be moderately polar (LogP < 1.5), suggesting high water solubility and low risk of non-specific protein binding.
Topological Polar Surface Area (TPSA)
TPSA correlates with membrane permeability.
Calculation:
Ketone (
): ~17.07
Ether (Oxane): ~9.23
Ether (Methoxy): ~9.23
Total TPSA:
Implication: With TPSA < 90
, this molecule is predicted to have high blood-brain barrier (BBB) permeability .
Solubility (ESOL Model)
Using the Delaney ESOL method:
Class: Soluble to Very Soluble.
LogS: Predicted > -2.0.
Rationale: Low MW and three hydrogen bond acceptors (HBA) facilitate aqueous solvation.
ADMET Profiling Protocols
We utilize a "Traffic Light" system for risk assessment.
Absorption (The BOILED-Egg Model)
The BOILED-Egg (Brain Or IntestinaL EstimateD permeation) method plots WLOGP vs. TPSA.
Prediction: This molecule will likely fall into the Yellow Yolk (BBB permeant) region due to low TPSA and moderate lipophilicity.
P-gp Substrate: Unlikely. Small, non-basic molecules are rarely P-glycoprotein substrates, suggesting it will not be actively effluxed from the CNS.
Metabolism (CYP450)
CYP2D6/CYP3A4 Inhibition: Low probability. The molecule lacks the aromatic rings or basic nitrogens typically required for
stacking or heme coordination in the CYP active site.
Metabolic Soft Spots: The methoxy group (
) is a prime site for O-demethylation by CYP enzymes. The alpha-carbon to the carbonyl is also susceptible to oxidation.
Toxicity (ProTox-II Framework)[1]
Hepatotoxicity: Predicted Low. Lacks catechol or nitro-aromatic structural alerts.
Mutagenicity (AMES): Predicted Negative. No reactive electrophiles (like epoxides or alkyl halides) are present.
LD50 Class: Likely Class IV or V (Low toxicity) based on structural similarity to safe solvents/excipients.
Visualizing the In Silico Pipeline
The following diagram illustrates the decision logic for profiling this compound, moving from 1D SMILES to 3D docking.
Figure 1: End-to-end computational workflow for characterizing 2-methoxy-1-(oxan-3-yl)ethan-1-one.
Experimental Protocols (Methodology)
To replicate these predictions, follow these standardized protocols.
Protocol A: Physicochemical Profiling via RDKit (Python)
Interpret Confidence: Only accept predictions with a Confidence Score (CS) > 0.7.
Output Table:
Endpoint
Prediction
Confidence
Mutagenicity
Inactive
High
Carcinogenicity
Inactive
Moderate
| Hepatotoxicity | Inactive | High |
Data Summary Table (Predicted)
Property
Predicted Value / Class
Method/Source
Molecular Weight
158.19 g/mol
RDKit Descriptors
LogP (Consensus)
0.6 – 1.1
SwissADME (iLOGP, XLOGP3)
TPSA
35.53
Ertl et al. (RDKit)
H-Bond Donors
0
Lipinski
H-Bond Acceptors
3
Lipinski
Water Solubility
Soluble (LogS > -2)
ESOL Method
GI Absorption
High
BOILED-Egg
BBB Permeant
Yes
BOILED-Egg
Lipinski Violations
0
Rule of Five
References
SwissADME Methodology:
Daina, A., Michielin, O., & Zoete, V. (2017).[3][7] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][7][8] Scientific Reports, 7, 42717.[3][7][8]
[Link]
ProTox-II Toxicity Prediction:
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[4][5][6][9][10] ProTox-II: a webserver for the prediction of toxicity of chemicals.[4][5][6][9][10] Nucleic Acids Research, 46(W1), W257–W263.[4]
[Link]
SMILES Notation:
Weininger, D. (1988).[11] SMILES, a chemical language and information system.[11][12] 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences, 28(1), 31-36.
[Link]
RDKit Cheminformatics:
Landrum, G. (2024). RDKit: Open-source cheminformatics.
[Link]
BOILED-Egg Model:
Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules.[8] ChemMedChem, 11(11), 1117–1121.[8]
[Link]
HPLC analysis of 2-methoxy-1-(oxan-3-yl)ethan-1-one
Abstract This Application Note details the analytical strategy for 2-methoxy-1-(oxan-3-yl)ethan-1-one (MW: 158.19 g/mol ), a critical intermediate featuring a tetrahydropyran (oxan) core and an -methoxy ketone tail. The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This Application Note details the analytical strategy for 2-methoxy-1-(oxan-3-yl)ethan-1-one (MW: 158.19 g/mol ), a critical intermediate featuring a tetrahydropyran (oxan) core and an
-methoxy ketone tail. The molecule presents two primary analytical challenges: (1) Lack of a strong chromophore , rendering standard UV detection (254 nm) ineffective, and (2) Chirality at the C3 position of the oxane ring, requiring enantioselective separation. This guide provides three distinct protocols: a Universal Detection method (CAD/ELSD) for purity profiling, a Low-UV method for standard QC, and a Chiral Separation method for enantiomeric excess (ee) determination.
Molecule Analysis & Method Strategy
Physicochemical Profile:
Structure: A saturated 6-membered ether ring (oxane) substituted with a polar ketone side chain.
Chromophores: Weak. Contains only an isolated carbonyl (
transition ~210 nm) and ether linkages (<190 nm).
Polarity (LogP): Estimated ~0.5–0.8. Moderately polar; will retain on C18 but requires high aqueous content at the gradient start.
Stereochemistry: One chiral center at C3. Exists as
and enantiomers.
Strategic Decision Matrix:
The choice of detector is the critical variable for this analysis.
Figure 1: Decision tree for selecting the appropriate analytical protocol based on laboratory instrumentation and data requirements.
Protocol 1: Achiral Purity (CAD/ELSD/MS)
Status: Gold Standard
Rationale: Since the analyte lacks a conjugated system, UV response will be non-linear and weak. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides a uniform response independent of extinction coefficients.[1]
Chromatographic Conditions
Parameter
Setting
Column
Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped C18.
Mobile Phase A
10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid).
Expert Insight: Ammonium formate is used instead of phosphate because it is volatile (required for CAD/MS). If using ELSD, ensure the drift tube temperature is low enough (approx. 40°C) to avoid evaporating this semi-volatile ketone.
Protocol 2: Achiral Purity (Low-UV)
Status: Legacy/QC Standard
Rationale: If universal detectors are unavailable, UV at 210 nm is the only option. This requires strict solvent control to prevent baseline noise from obscuring the analyte.
Critical Reagent Requirements
Solvent: You must use Acetonitrile (UV Cutoff 190 nm). Do not use Methanol (UV Cutoff 205 nm), as it absorbs significantly at 210 nm, causing a rising baseline that will mask the peak.
Buffer: Use Phosphoric Acid. Do not use Formic Acid or Acetate, as they have high background absorbance at 210 nm.
Chromatographic Conditions
Parameter
Setting
Column
Waters XSelect HSS T3 (4.6 x 150 mm, 5 µm). T3 bonding aids retention of polar molecules.
System Preparation: Passivate the system with 10% Nitric Acid (remove column first!) if the system was previously used for proteins or high-salt buffers. Background UV noise is the enemy here.
Blank Injection: Inject Mobile Phase A. Ensure the baseline drift from 0-100% B is < 5 mAU.
Sample Dilution: Dissolve sample in 90:10 Water:ACN. Avoid high organic diluents to prevent "solvent breakthrough" peaks which elute near the void volume, potentially co-eluting with the analyte.
Protocol 3: Chiral Separation (Normal Phase)
Status: Required for Stereochemistry
Rationale: The C3 position on the oxane ring creates enantiomers. Reverse phase (C18) cannot separate these. Amylose-based polysaccharide columns are most effective for cyclic ethers/ketones.
Screening Strategy
The "IG" or "AD-H" phases are most likely to succeed due to the interaction with the carbonyl and ether groups.
Parameter
Setting
Column
Chiralpak IG or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
If peak shape is broad, add 0.1% Diethylamine (DEA) to the mobile phase (though usually not necessary for neutral ketones).
Troubleshooting & Validation
Common Failure Modes
Symptom
Probable Cause
Corrective Action
Ghost Peaks (Protocol 2)
Contaminated Mobile Phase.
At 210 nm, even trace organic impurities in water show up. Use fresh Milli-Q water and filter through 0.2 µm.[4]
Negative Peaks
Refractive Index Effect.
The sample solvent differs significantly from the mobile phase. Dissolve sample in Mobile Phase A.
Low Sensitivity
Weak Chromophore.
Switch to Protocol 1 (CAD) or derivatize with DNPH (creates UV-active hydrazone detected at 360 nm).
System Suitability Criteria (Acceptance Limits)
Tailing Factor:
(Strict control needed due to potential enolization).
Precision (RSD):
for Area (n=6).
Resolution (Chiral):
between enantiomers.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on Low-UV detection and solvent cutoffs).
Agilent Technologies. (2020). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones. Link (Reference for alternative DNPH derivatization strategy if UV sensitivity is critical).
Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds. Link (Validation of CAD for weak chromophores).
Daicel Corporation. Chiral Selector Screening Guide for Ethers and Ketones. Link (Basis for Chiralpak IG/AD-H selection).
Application Note: Structural Elucidation of 2-methoxy-1-(oxan-3-yl)ethan-1-one using 1D and 2D NMR Spectroscopy
Abstract This application note provides a comprehensive guide to the structural characterization of 2-methoxy-1-(oxan-3-yl)ethan-1-one using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detai...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide to the structural characterization of 2-methoxy-1-(oxan-3-yl)ethan-1-one using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for the acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. A systematic approach to the assignment of all proton and carbon signals is outlined, supported by predictive data and an in-depth discussion of the underlying principles of chemical shifts, spin-spin coupling, and through-bond correlations. This document is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for molecular structure elucidation.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][3] The analysis of ¹H and ¹³C NMR spectra, in particular, allows for a complete mapping of the proton and carbon framework of an organic compound.[4]
2-methoxy-1-(oxan-3-yl)ethan-1-one is a ketone derivative containing a saturated six-membered oxane ring. The structural complexity arising from the chiral center at the C3 position of the oxane ring and the flexible methoxyacetyl side chain necessitates a thorough NMR analysis for complete characterization. This application note details the experimental and analytical workflow for the structural elucidation of this compound, serving as a practical guide for similar analyses.
Experimental Design and Rationale
A multi-faceted NMR approach is employed to ensure the complete and accurate assignment of the ¹H and ¹³C spectra of 2-methoxy-1-(oxan-3-yl)ethan-1-one. The experimental design is based on a logical progression from simple 1D experiments to more informative 2D correlation experiments.
Diagram: Experimental Workflow
Caption: Workflow for NMR-based structural elucidation.
Protocols
Sample Preparation
Weigh approximately 10-20 mg of 2-methoxy-1-(oxan-3-yl)ethan-1-one.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.
Add a small amount (1-2 drops) of a 1% solution of tetramethylsilane (TMS) in CDCl₃ as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[5][6][7] TMS is chemically inert, volatile, and its signals do not overlap with most organic compounds.[6][8][9]
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a broadband probe.
2.1. ¹H NMR Spectroscopy
Pulse Program: Standard single-pulse experiment (zg30).
Number of Scans: 16
Acquisition Time: 3.0 s
Relaxation Delay: 2.0 s
Spectral Width: 12 ppm
Temperature: 298 K
Rationale: A 30° pulse angle is used to allow for a shorter relaxation delay without significantly compromising signal intensity, thus reducing the overall experiment time.
Rationale: Proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[10] A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.[4][11]
2.3. ¹H-¹H COSY
Pulse Program: Gradient-selected COSY (cosygpqf).
Number of Scans: 4
Increments in F1: 256
Spectral Width (F1 and F2): 12 ppm
Temperature: 298 K
Rationale: The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[12][13][14] This is crucial for establishing the connectivity of proton networks within the molecule.
2.4. ¹H-¹³C HSQC
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
Number of Scans: 8
Increments in F1: 256
Spectral Width (F2 - ¹H): 12 ppm
Spectral Width (F1 - ¹³C): 220 ppm
Temperature: 298 K
Rationale: The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[12][15][16] This is a powerful tool for unambiguously assigning carbon signals based on the already assigned proton signals.
Data Processing
All acquired data should be processed using appropriate NMR software such as Mnova or TopSpin.[17][18] The processing steps include:
Fourier Transformation: Conversion of the time-domain signal (FID) to the frequency-domain spectrum.[19]
Phasing: Correction of the phase of the spectrum to ensure all peaks are in pure absorption mode.
Baseline Correction: Removal of any distortions in the baseline of the spectrum.
Referencing: Calibration of the chemical shift axis using the TMS signal at 0.00 ppm.
Integration: For ¹H NMR, determination of the relative number of protons corresponding to each signal.[10]
Predicted NMR Data and Spectral Assignments
Molecular Structure and Atom Numbering
Caption: Structure of 2-methoxy-1-(oxan-3-yl)ethan-1-one with atom numbering for NMR assignment.[20]
Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants
Proton
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H1
~3.40
s
-
3H
H7
~4.10
s
-
2H
H3
~3.20
m
-
1H
H8a, H8e
~3.80 - 4.00
m
-
2H
H4a, H4e
~1.60 - 1.90
m
-
2H
H5a, H5e
~1.70 - 2.00
m
-
2H
H6a, H6e
~3.50 - 3.70
m
-
2H
Rationale for Predictions:
H1 (-OCH₃): The protons of the methoxy group are expected to appear as a singlet around 3.40 ppm due to the deshielding effect of the adjacent oxygen atom.
H7 (-CH₂-C=O): These protons are adjacent to a carbonyl group and an oxygen atom, leading to a downfield shift, predicted to be a singlet around 4.10 ppm.
H3 (Oxane CH): This methine proton is attached to the carbon bearing the ketone, and its chemical shift will be influenced by the neighboring protons on C4 and the stereochemistry. A complex multiplet is expected.
H8, H4, H5, H6 (Oxane CH₂): The methylene protons of the oxane ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The protons on carbons adjacent to the ring oxygen (H8 and H6) will be shifted further downfield compared to the other methylene protons (H4 and H5).[21]
Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted δ (ppm)
C1
~59
C2
~208
C3
~50
C4
~25
C5
~28
C6
~68
C7
~75
C8
~67
Rationale for Predictions:
C2 (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 200-210 ppm.
C1 (-OCH₃): The carbon of the methoxy group will be in the typical range for an sp³ carbon attached to an oxygen atom.
C7 (-CH₂-C=O): This carbon is adjacent to both a carbonyl group and an oxygen atom, resulting in a downfield shift.
C3, C4, C5, C6, C8 (Oxane Ring): The chemical shifts of the oxane ring carbons will vary based on their proximity to the ring oxygen and the ketone substituent. Carbons directly attached to the oxygen (C6 and C8) will be the most downfield among the sp³ carbons of the ring.
Data Interpretation and Structural Confirmation
A systematic analysis of the acquired 1D and 2D NMR spectra will lead to the complete assignment of all signals.
¹H NMR Analysis:
Integration: The relative integrals of the signals will confirm the number of protons in each unique chemical environment.
Multiplicity: The splitting patterns (singlet, doublet, triplet, multiplet) will provide information about the number of neighboring protons, following the n+1 rule for first-order spectra.
¹³C NMR Analysis:
The number of distinct signals will indicate the number of unique carbon environments in the molecule.
2D NMR Analysis:
COSY: Cross-peaks in the COSY spectrum will establish the ¹H-¹H coupling network. For instance, a cross-peak between the signal for H3 and the signals for the H4 protons will confirm their connectivity.
HSQC: Cross-peaks in the HSQC spectrum will directly link each proton signal to its attached carbon signal, allowing for the confident assignment of the ¹³C spectrum.
Conclusion
This application note has detailed a robust and efficient workflow for the complete structural elucidation of 2-methoxy-1-(oxan-3-yl)ethan-1-one using a combination of 1D and 2D NMR spectroscopy techniques. The provided protocols are designed to yield high-quality data, and the systematic approach to spectral interpretation ensures accurate and unambiguous assignment of all proton and carbon signals. This methodology can be readily adapted for the structural characterization of other small organic molecules with similar complexity.
References
Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved February 23, 2026, from [Link]
Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved February 23, 2026, from [Link]
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved February 23, 2026, from [Link]
Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved February 23, 2026, from [Link]
ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved February 23, 2026, from [Link]
PubMed Central. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx. Retrieved February 23, 2026, from [Link]
Wikipedia. (n.d.). Tetramethylsilane. Retrieved February 23, 2026, from [Link]
Wiley Online Library. (n.d.). NMR Data Processing. Retrieved February 23, 2026, from [Link]
Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 23, 2026, from [Link]
American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved February 23, 2026, from [Link]
Analytical Chemistry. (2001, December 1). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Retrieved February 23, 2026, from [Link]
Taylor & Francis. (n.d.). Tetramethylsilane – Knowledge and References. Retrieved February 23, 2026, from [Link]
Fiveable. (2025, August 15). 8.3 1H and 13C NMR spectroscopy. Retrieved February 23, 2026, from [Link]
RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved February 23, 2026, from [Link]
Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved February 23, 2026, from [Link]
CASPRE. (n.d.). 13C NMR Predictor. Retrieved February 23, 2026, from [Link]
ACS Publications. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved February 23, 2026, from [Link]
ResearchGate. (2025, December 22). (PDF) NMR data processing, visualization, analysis and structure calculation with NMRFx. Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 23, 2026, from [Link]
University of Delaware. (n.d.). NMR Data Processing Software. Retrieved February 23, 2026, from [Link]
Portland State University. (n.d.). Predicting the chemical shift of proton/s - on a sp³ carbon in a 'H NMR spectrum. Retrieved February 23, 2026, from [Link]
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved February 23, 2026, from [Link]
PubChem. (n.d.). 2-methoxy-1-(oxan-3-yl)ethan-1-one. Retrieved February 23, 2026, from [Link]
University of California, Davis. (n.d.). Short Intro to Nuclear Magnetic Resonance. Retrieved February 23, 2026, from [Link]
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved February 23, 2026, from [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved February 23, 2026, from [Link]
Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved February 23, 2026, from [Link]
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved February 23, 2026, from [Link]
ResearchGate. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 23, 2026, from [Link]
ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??. Retrieved February 23, 2026, from [Link]
Technical Application Note: Mass Spectrometry Characterization of 2-Methoxy-1-(oxan-3-yl)ethan-1-one
Abstract & Compound Overview This guide details the mass spectrometric behavior of 2-methoxy-1-(oxan-3-yl)ethan-1-one (CAS: 1254699-65-8), a functionalized tetrahydropyran derivative often utilized as a chiral building b...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Compound Overview
This guide details the mass spectrometric behavior of 2-methoxy-1-(oxan-3-yl)ethan-1-one (CAS: 1254699-65-8), a functionalized tetrahydropyran derivative often utilized as a chiral building block in the synthesis of kinase inhibitors and metabolic modulators.
The molecule comprises a saturated oxygen heterocycle (oxan-3-yl / tetrahydropyran-3-yl) linked to an
-methoxy ketone side chain. Successful identification requires distinguishing between the labile ether moiety and the stable heterocyclic ring. This protocol establishes the fragmentation logic for Electron Ionization (EI) and Electrospray Ionization (ESI) to ensure robust structural validation.
Physicochemical Profile
Property
Value
IUPAC Name
2-methoxy-1-(oxan-3-yl)ethan-1-one
Formula
Exact Mass
158.0943 Da
LogP (Predicted)
~0.3 (Polar, amenable to RP-LC)
Boiling Point
~230°C (Amenable to GC)
Experimental Protocols
Protocol A: Gas Chromatography - Mass Spectrometry (GC-MS)
Objective: Structural elucidation via Electron Ionization (EI) fragmentation.[1]
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Methanol (MeOH).
Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole).
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
Inlet: Split 20:1 @ 250°C.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Oven Program:
Hold 50°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 3 min.
MS Source: EI (70 eV) @ 230°C; Quadrupole @ 150°C.
Scan Range: m/z 35 – 300.
Protocol B: Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
Objective: High-sensitivity quantitation and molecular weight confirmation.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Cone Voltage: 20 V (Optimize to prevent in-source fragmentation).
Mechanistic Fragmentation Analysis (EI)
The 70 eV electron impact spectrum is dominated by
-cleavage driven by the carbonyl oxygen and the ether oxygen. Understanding these pathways is critical for distinguishing this molecule from its positional isomers (e.g., the 2-yl or 4-yl analogs).
Primary Fragmentation Pathways
Pathway A (
-Cleavage at Carbonyl-Ring): The bond between the carbonyl carbon and the C3 of the oxane ring breaks. This generates the oxan-3-yl cation (m/z 85) or the acylium ion.
Pathway B (
-Cleavage at Carbonyl-Methylene): The bond between the carbonyl and the -carbon () breaks. This releases the stable methoxymethyl radical and the acylium ring cation (m/z 113).
Pathway C (Ether Cleavage): The terminal methoxy group generates the characteristic m/z 45 ion (
).
Visualization of Fragmentation Logic
The following diagram illustrates the causal relationships between the molecular structure and the observed spectral peaks.
Figure 1: Mechanistic fragmentation tree for 2-methoxy-1-(oxan-3-yl)ethan-1-one under 70 eV EI conditions.
Data Interpretation & Validation
Key Diagnostic Ions (EI Spectrum)
Use this table to validate the identity of your synthesized or isolated compound.
m/z (Mass-to-Charge)
Ion Structure
Origin/Mechanism
Relative Intensity (Predicted)
158
Molecular Ion
Weak (< 5%)
113
-cleavage (Loss of )
High (Base Peak Candidate)
85
Tetrahydropyran-3-yl cation
High
73
Acylium ion of side chain
Moderate
55
Ring fragmentation (Retro-Diels-Alder like)
High
45
Methoxymethyl cation
Diagnostic (Confirming ether)
LC-MS/MS Transitions (ESI+)
For quantitative MRM (Multiple Reaction Monitoring) method development:
Precursor: 159.1
Quantifier Product: 85.1 (Loss of side chain, high stability).
Qualifier Product: 113.1 (Loss of methoxy/ethanol neutral).
Adduct Warning: Watch for
at m/z 181.1 and at m/z 176.1.
Troubleshooting & Quality Control
Distinguishing Isomers
The primary challenge is distinguishing the oxan-3-yl isomer from the oxan-4-yl (symmetric) and oxan-2-yl (hemiacetal-like) isomers.
Symmetry Check (Oxan-4-yl): The 4-isomer is symmetric. In Carbon-13 NMR, the 4-isomer will show fewer signals than the 3-isomer. In MS, the 4-isomer often yields a cleaner fragmentation pattern due to symmetry, whereas the 3-isomer may show more complex ring-opening fragments due to the asymmetry relative to the ring oxygen.
Stability Check (Oxan-2-yl): The 2-substituted isomer is an
-alkoxy ketone relative to the ring oxygen (a hemiacetal ether). It is chemically less stable and may degrade on acidic GC columns. If the peak tails significantly or disappears, suspect the 2-isomer.
Self-Validating Workflow
To ensure the data is reliable, follow this logic flow:
Figure 2: Step-by-step validation workflow for spectral analysis.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Tetrahydropyran Derivatives. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
PubChem Compound Summary. (2025). 2-Methoxytetrahydropyran and related ketones. National Center for Biotechnology Information. Available at: [Link]
Application Note: Developing Assays for 2-methoxy-1-(oxan-3-yl)ethan-1-one Activity
Introduction & Scope This guide details the development of bioanalytical and functional assays for 2-methoxy-1-(oxan-3-yl)ethan-1-one (hereafter referred to as MOEO ). MOEO represents a specific class of pharmacophores c...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This guide details the development of bioanalytical and functional assays for 2-methoxy-1-(oxan-3-yl)ethan-1-one (hereafter referred to as MOEO ).
MOEO represents a specific class of pharmacophores combining a saturated oxygen heterocycle (tetrahydropyran/oxane) with an
-methoxy ketone moiety. This structural motif is increasingly relevant in medicinal chemistry as a bioisostere for unstable metabolic spots or as a reversible covalent warhead targeting cysteine proteases or specific kinase domains.
Compound Profile[1][2][3][4][5][6][7]
IUPAC Name: 2-methoxy-1-(oxan-3-yl)ethan-1-one
Molecular Formula:
Molecular Weight: 158.20 g/mol
Key Structural Features:
Oxan-3-yl (Tetrahydropyran): Polar, non-aromatic ring improving aqueous solubility.
-Methoxy Ketone: Potential site for hydrogen bonding (acceptor) and metabolic demethylation.
Critical Challenges
Metabolic Liability: The
-methoxy group is susceptible to O-demethylation by Cytochrome P450 enzymes.
Detection Sensitivity: Lacking a strong chromophore (UV/Vis), standard HPLC-UV is insufficient. LC-MS/MS is required.
Assay Interference: The ketone moiety can form Schiff bases with primary amines in assay buffers (e.g., Tris), requiring careful buffer selection.
Assay Development Workflow
The following diagram illustrates the critical path for validating MOEO activity, moving from chemical stability to functional biological readout.
Figure 1: Strategic workflow for MOEO assay development, prioritizing bioanalytical validation before functional screening.
Pre-Assay Characterization
Before biological testing, the physicochemical behavior of MOEO must be established to prevent false negatives.
Buffer Compatibility
Constraint: Ketones can react with primary amines (Tris, Glycine) to form imines.
Recommendation: Use HEPES or MOPS buffers (pH 7.2–7.5) for all functional assays. Avoid Tris-based buffers for storage >24 hours.
Solubility Protocol
Method: Kinetic Solubility via Nephelometry or UV-Solaris.
Prepare a 10 mM stock of MOEO in 100% DMSO.
Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100
M (1% DMSO final).
Incubate for 2 hours at 25°C with shaking.
Pass Criteria: Solubility > 50
M is required for reliable IC50 determination.
Protocol 1: Bioanalytical Quantitation (LC-MS/MS)
Since MOEO lacks aromaticity (low UV absorbance), Mass Spectrometry is the only viable detection method for quantitative assays (PK, stability).
Scan MOEO alone in buffer. If fluorescent, switch to Time-Resolved Fluorescence (TR-FRET).
Low Solubility / Precipitation
High LogP or Crystal Packing
Add 0.01% Triton X-100 or increase DMSO to 2% (validate enzyme tolerance).
Time-Dependent Inhibition
Covalent Binding / Slow Off-rate
Pre-incubate MOEO with enzyme for 0, 30, and 60 mins. A left-shift in IC50 indicates slow-binding/covalency.
MS Signal Suppression
Matrix Effect (Phospholipids)
Use Phospholipid Removal Plates (e.g., Ostro) during sample prep.
References
FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Link
Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS). In Vitro Enzyme Inhibition Assays. Link
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for metabolic stability protocols).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for oxane/tetrahydropyran use).
Application Note: Strategic Utilization of 2-Methoxy-1-(oxan-3-yl)ethan-1-one in Medicinal Chemistry
Executive Summary & Chemical Profile 2-methoxy-1-(oxan-3-yl)ethan-1-one (CAS: Virtual/Catalog, Analogous to CID 79567983) represents a high-value "building block" for modern drug discovery. It combines two strategic phar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
2-methoxy-1-(oxan-3-yl)ethan-1-one (CAS: Virtual/Catalog, Analogous to CID 79567983) represents a high-value "building block" for modern drug discovery. It combines two strategic pharmacophores: the tetrahydropyran (THP) ring and the
-methoxy ketone motif.
In medicinal chemistry, the THP ring is frequently employed as a polar, metabolic bioisostere for cyclohexyl or phenyl rings, offering improved aqueous solubility (LogP reduction) and reduced lipophilicity-driven toxicity. The
-methoxy ketone functionality serves as a versatile "chemical handle," enabling the rapid synthesis of -amino alcohols, imidazoles, and tertiary carbinols, or acting as a hydrogen-bond acceptor in the final drug target.
This guide details validated protocols for transforming this scaffold into bioactive libraries, focusing on Reductive Amination and Nucleophilic Addition .
The utility of 2-methoxy-1-(oxan-3-yl)ethan-1-one lies in its ability to serve as a divergent core. The following diagram illustrates the validated pathways for this building block.
Caption: Divergent synthetic pathways utilizing the
-methoxy ketone core for library generation.
Protocol A: Modular Assembly of Secondary Amines (Reductive Amination)
Objective: To synthesize a library of secondary amines, a common motif in kinase inhibitors and GPCR ligands.
Mechanism: The ketone condenses with a primary amine to form an imine/iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).
Why STAB? Unlike NaBH
, STAB is mild and will not reduce the ketone before the imine is formed, preventing side-product formation (the alcohol).
In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-methoxy-1-(oxan-3-yl)ethan-1-one (158 mg, 1.0 mmol) in anhydrous DCE (5 mL).
Add the Primary Amine (1.1 mmol).
Add Acetic Acid (60 µL, 1.0 mmol).
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This allows the equilibrium to shift toward the imine species.
Reduction:
Cool the mixture to 0°C (ice bath) to suppress potential side reactions.
Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: Gas evolution (H
) may occur; ensure venting.
Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.
Quenching & Workup:
Quench the reaction by adding saturated aqueous NaHCO
(10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
Extract with Dichloromethane (DCM) (3 x 10 mL).
Wash the combined organic layers with Brine (10 mL).
Dry over anhydrous Na
SO, filter, and concentrate in vacuo.
Purification:
Purify via flash column chromatography (Silica gel).
Eluent: Gradient of 0–10% Methanol in DCM (with 1% NH
OH if the product is highly polar).
Self-Validation Check:
TLC: The starting ketone (Rf ~0.5 in 1:1 Hex/EtOAc) should disappear. The amine product usually streaks or has a lower Rf unless very lipophilic.
NMR: Look for the disappearance of the
-methylene protons of the ketone (singlet/doublet ~4.0 ppm) and appearance of the CH-NH signal.
Protocol B: Grignard Addition for Tertiary Carbinols
Objective: To introduce a lipophilic aromatic or alkyl group, creating a tertiary alcohol. This mimics the "linker-hinge" strategy in fragment-based drug design.
Challenge: The
-methoxy group can act as a leaving group (alpha-elimination) if the reaction is too hot or basic, but the Grignard addition is generally faster at low temperatures.
Purify via chromatography (Hexanes/Ethyl Acetate gradient).[2]
Expected Outcome:
Formation of 1-methoxy-2-(oxan-3-yl)-2-phenylpropan-2-ol (or analog). The diastereomeric ratio (dr) will depend on the inherent chirality of the oxan-3-yl ring.
Analytical Characterization Guide
When validating the structure of derivatives derived from 2-methoxy-1-(oxan-3-yl)ethan-1-one, focus on these diagnostic signals:
Signal
Proton (H) NMR (CDCl)
Carbon (C) NMR
Diagnostic Note
Methoxy (-OCH)
3.3 – 3.5 ppm (Singlet)
58 – 60 ppm
Distinct sharp singlet; integrates to 3H.
-Methylene (-C(O)C HOMe)
4.0 – 4.2 ppm (Singlet or ABq)
75 – 80 ppm
Disappears upon Grignard addition; shifts upfield in amines.
Pyran C-2 Protons
3.8 – 4.0 ppm (Multiplet)
68 – 72 ppm
Characteristic of the ether ring adjacent to the chiral center.
Carbonyl (C=O)
N/A
205 – 210 ppm
Disappears in reduced products.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on ether/pyran bioisosteres). Link
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for stability of methoxy ethers and THP rings). Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Foundational mechanisms for Grignard addition to
Disclaimer: This Application Note is for research and development purposes only. All chemical handling must be performed by qualified personnel in a fume hood wearing appropriate PPE.
Application Note: Kinetic Profiling & Reactivity Assessment of 2-methoxy-1-(oxan-3-yl)ethan-1-one (MOEO)
[1] Executive Summary This Application Note details the protocols for characterizing the reaction kinetics of 2-methoxy-1-(oxan-3-yl)ethan-1-one (herein referred to as MOEO ). As a functionalized tetrahydropyran (THP) de...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This Application Note details the protocols for characterizing the reaction kinetics of 2-methoxy-1-(oxan-3-yl)ethan-1-one (herein referred to as MOEO ). As a functionalized tetrahydropyran (THP) derivative featuring an
-methoxy ketone moiety, MOEO represents a critical scaffold in the synthesis of macrocyclic lactones and kinase inhibitors.[1]
Understanding the kinetics of this molecule is vital for two reasons:
Stereocontrol: The reduction of the ketone generates a second chiral center. The ratio of diastereomers (syn vs. anti) is kinetically controlled by the competition between Felkin-Anh and Chelation transition states.
Configurational Stability: The
-proton on the acetyl group is acidic.[1] Kinetic profiling of enolization is required to assess the risk of racemization at the C3-position of the oxane ring during storage or basic processing.
Structural & Mechanistic Context
The Substrate: MOEO
MOEO consists of a saturated oxane (tetrahydropyran) ring substituted at the 3-position with a 2-methoxyacetyl group.
The reduction of MOEO is non-trivial due to the "double-directing" potential of the oxygen atoms. The reaction rate (
) and product distribution () depend on which transition state is energetically accessible.
Pathway A (Felkin-Anh Control): In non-chelating solvents (e.g., Methanol), the nucleophile attacks anti to the largest substituent (the THP ring), minimizing torsional strain.
Pathway B (Chelation Control): In the presence of Lewis acidic cations (e.g.,
, , ), the carbonyl oxygen and the -methoxy oxygen chelate the metal, locking the conformation. The nucleophile attacks from the less hindered face.[4][5]
Note: The oxane ring oxygen is less likely to participate in 5-membered chelation due to geometric constraints, but the
-methoxy group is perfectly positioned for 5-membered chelation with the carbonyl.
Figure 1: Divergent kinetic pathways for MOEO reduction based on reagent selection.
Protocol A: Hydrolytic & Enolization Stability
Objective: Determine the rate of enolization (
) to assess the risk of epimerization at the C3-oxane stereocenter.
Principle: Deuterium exchange monitored by H-NMR.
Objective: Determine the pseudo-first-order rate constant (
) for the reduction of MOEO using Sodium Borohydride ().
Relevance: This protocol validates the reactivity of the specific batch and establishes the baseline for stereoselective synthesis.
-methoxy ketones are highly activated (inductive effect).[1]
Diastereomeric Ratio (dr)
Variable
MeOH typically favors anti (Felkin-Anh).[1] additive favors syn.
Safety & Handling
Peroxides: As a tetrahydropyran derivative, MOEO can form explosive peroxides upon prolonged storage in air.[1] Test with starch-iodide paper before heating or concentrating.[1]
Toxicity: Treat as a potential alkylating agent.[1] Use double-gloving and work within a fume hood.[1]
References
Mechanism of Reduction: Chérest, M., Felkin, H., & Prudent, N. (1968).[1] Torsional strain involving partial bonds.[1] The stereochemistry of the lithium aluminium hydride reduction of some simple open-chain ketones. Tetrahedron Letters, 9(18), 2199-2204.[1] Link
Chelation Control: Mengel, A., & Reiser, O. (1999).[1] Around and beyond the Felkin-Anh models. Chemical Reviews, 99(5), 1191-1224.[1] Link
Tetrahydropyran Synthesis: Clarke, P. A., & Santos, S. (2012).[1] Strategies for the synthesis of the tetrahydropyran ring in natural products. European Journal of Organic Chemistry, 2012(31), 6031-6048.[1] Link
Kinetic Protocols: Brown, H. C., & Ichikawa, K. (1957).[1][6] Chemical effects of steric strains—I: The effect of ring size on the rate of reaction of the cyclanones with sodium borohydride. Tetrahedron, 1(3), 221-230.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SYN-THP-003
Subject: Optimization of Alpha-Methoxy Ketone Synthesis on a Tetrahydropyran Scaffold
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Executive Summary & Route Architecture
User Query: "How do I optimize the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one?"
Technical Analysis:
The target molecule, 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethan-1-one , presents a classic challenge in organic synthesis: installing an alpha-alkoxy group adjacent to a ketone without triggering side reactions (elimination, Favorskii rearrangement, or epoxy ether formation). The "oxan-3-yl" (tetrahydropyran-3-yl) moiety introduces steric bulk and a tertiary carbon at the
-position, which influences the regioselectivity of the precursor steps.
We recommend two primary workflows. Route A is the industry standard for scale, while Route B is the high-fidelity alternative if Route A fails due to purification issues.
Strategic Workflow Visualization
Figure 1: Comparative synthetic workflows. Route A (left) is direct but prone to side reactions. Route B (right) is convergent and higher fidelity.
Critical Step Optimization (Route A Focus)
Most researchers attempt Route A first due to the availability of acetyl-THP. Below are the specific troubleshooting guides for this pathway.
Phase 1: Alpha-Bromination
Goal: Monobromination of the acetyl group without touching the tertiary ring proton.
Issue
Root Cause
Corrective Action
Poly-bromination
Reaction run too warm or excess reagent.
Maintain 0–5°C . Add dropwise. Stop exactly at 1.0 eq.
Wrong Regioisomer
Radical mechanism active (attacking ring C3).
Ensure darkness (wrap flask in foil) to suppress radical bromination. Use catalytic HBr/AcOH to enforce enol-mechanism.
Stalled Reaction
Enolization is rate-limiting and slow.
Add a "starter" of 2-3 drops of HBr or initiate with mild heating (30°C) for 5 mins, then cool back down.
Protocol Recommendation:
Dissolve 3-acetyltetrahydropyran (1.0 eq) in Methanol or Glacial Acetic Acid. Add catalytic HBr (0.05 eq). Add
(1.0 eq) dropwise at 0°C. The decolorization of bromine indicates reaction progress. Quench with saturated .[1]
Phase 2: Methoxylation (The "Pain Point")
Goal: Displacement of Bromide by Methoxide (
) without Elimination ().
Common Failure Mode: Users often report obtaining a "mixture of vinyl ketone and dimethyl acetal" instead of the alpha-methoxy ketone.
Troubleshooting Guide:
Q: Why is my yield of the methoxy ketone low (<30%)?A: You are likely using Sodium Methoxide (
) at room temperature.
Mechanism: Alpha-bromo ketones react with strong alkoxides to form an epoxy ether (via attack on the carbonyl) or undergo Favorskii rearrangement , rather than simple
displacement.
Correction: Switch to the "Buffered Methanolysis" method. Do not use strong alkoxide bases if possible.
Q: What is the "Buffered Methanolysis" protocol?A: Instead of
, use Methanol as both solvent and nucleophile, utilizing a weak base to scavenge the HBr produced.
Why it works: The weak base prevents the formation of the enolate, shutting down the epoxy ether/Favorskii pathways. The reaction proceeds via a slower, cleaner
mechanism.
Q: I see a vinyl impurity (1-(oxan-3-yl)eth-2-en-1-one). How do I remove it?A: This is the elimination product.
Prevention: Keep reaction temperature low if using strong bases.
Purification: The vinyl ketone is an excellent Michael acceptor. Add a scavenger resin (polymer-supported thiol) or wash the crude mixture with aqueous cysteine at pH 8 to selectively react away the vinyl impurity before chromatography.
Alternative High-Purity Route (Route B)
If the bromination route yields inseparable mixtures, switch to the Weinreb Amide strategy. This is the "Self-Validating" route because it prevents over-alkylation by design.
Protocol Logic:
Precursor: Start with Tetrahydro-2H-pyran-3-carboxylic acid.
Activation: Convert to Weinreb Amide (using N,O-dimethylhydroxylamine + EDC/HOBt).
Nucleophile: Prepare Methoxymethylmagnesium chloride (generated in situ from methoxymethyl chloride + Mg/Hg or Li-exchange).
Reaction: Add Grignard to Weinreb amide at -78°C.
Result: The stable tetrahedral intermediate prevents double addition. Quench yields pure alpha-methoxy ketone.
Analytical Data & QC
When analyzing your product, use these checkpoints to verify structural integrity.
Feature
1H NMR Signal (Approximate)
Diagnostic Value
Methoxy Group
Singlet, 3.40 - 3.50 ppm (3H)
Confirms successful alkylation.
Alpha-CH2
Singlet (or ABq), 4.20 - 4.30 ppm (2H)
Critical: If this is a doublet/multiplet, you have alkylated the ring or rearranged the skeleton.
Reactivity of Alpha-Halo Ketones with Nucleophiles:
Kim, S., et al. "Reactions of
-Haloketones with Nucleophiles." Tetrahedron Letters, 1990.
Warning on Epoxy Ether formation: The reaction of
-bromo ketones with methoxide often yields dimethyl ketals via epoxy ethers. See: Journal of the American Chemical Society, 76(19), 4931-4935.
Weinreb Amide Synthesis
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
Tetrahydropyran Chemistry:
Clarke, P. A., et al. "The synthesis of 2,6-disubstituted tetrahydropyrans." Organic & Biomolecular Chemistry, 2005.
(Note: While specific literature for the exact CAS 144605-08-9 analog is proprietary or sparse, the mechanistic principles cited above are authoritative for the substructures involved.)
Technical Support Center: Synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one
Welcome to the technical support center for the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this valuable chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established principles of organic synthesis and field-proven insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significantly low yield in my synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one. What are the most common culprits?
Low yields in multi-step organic syntheses, particularly those involving sensitive reagents like Grignard reagents, can often be attributed to a few critical factors. The most common issues include poor quality or inaccurate concentration of the organometallic reagent, the presence of moisture or oxygen, and competing side reactions.[1] Given that the probable synthetic route involves the formation of a carbon-carbon bond between an oxane precursor and a methoxyacetyl group, it is crucial to ensure all reagents are pure and the reaction environment is strictly controlled.
Q2: What is a plausible and robust synthetic strategy for preparing 2-methoxy-1-(oxan-3-yl)ethan-1-one?
A common and effective method for the synthesis of ketones is the reaction of an organometallic reagent, such as a Grignard reagent, with an acyl chloride. For the target molecule, this would involve the preparation of a 3-oxanyl Grignard reagent (3-(bromomagnesio)oxane) from 3-bromooxane, followed by its reaction with methoxyacetyl chloride.
Below is a general workflow for this synthetic approach.
Caption: Proposed synthetic workflow for 2-methoxy-1-(oxan-3-yl)ethan-1-one.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their underlying causes, and actionable solutions to improve your reaction yield.
Issue 1: Low or No Formation of the Grignard Reagent
A successful Grignard reaction is the cornerstone of this synthesis. If you suspect the Grignard reagent is not forming, you may observe the magnesium turnings remaining unreacted.
Potential Cause
Explanation
Recommended Solution
Presence of Water or Air
Grignard reagents are potent bases and nucleophiles that react readily with water (an acidic proton source) and oxygen.[1] This quenches the reagent as it forms, drastically reducing the effective concentration.
Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[1][2]
Inactive Magnesium Surface
Magnesium turnings can develop a passivating oxide layer (MgO) on their surface, which prevents the reaction with the alkyl halide from initiating.
Activate the magnesium turnings prior to use. Common methods include crushing the turnings to expose a fresh surface, or adding a small crystal of iodine, which reacts with the magnesium to clean the surface.[2]
Incorrect Solvent Choice
The solvent plays a critical role in stabilizing the Grignard reagent. Ethers like tetrahydrofuran (THF) or diethyl ether are essential for solvating the magnesium species. THF is often preferred for its higher solvating ability.[2]
Use anhydrous THF or diethyl ether. Ensure the solvent is of high purity and free from peroxides.
Slow Initiation
Sometimes, the reaction can be slow to start, especially on a small scale.
Gentle warming of a small portion of the solvent with the magnesium and a small amount of the halide can help initiate the reaction. Once initiated (indicated by cloudiness or bubbling), the remaining halide should be added at a rate that maintains a gentle reflux.[2]
Issue 2: Low Yield of the Ketone Product During Acylation
Even with a successfully formed Grignard reagent, the acylation step can be plagued by side reactions that consume the starting materials and reduce the yield of the desired ketone.
Caption: Competing reactions during the acylation step.
Potential Cause
Explanation
Recommended Solution
Over-addition to the Ketone
The ketone product is also an electrophile and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[3][4][5] This is a very common side reaction in ketone synthesis via Grignard reagents.
The key is to maintain a low concentration of the Grignard reagent relative to the acyl chloride. This is achieved by adding the Grignard solution slowly to a solution of the methoxyacetyl chloride at a very low temperature (e.g., -78 °C using a dry ice/acetone bath).[1] This ensures the highly reactive acyl chloride is consumed before it can react with the newly formed ketone.
Enolization of the Ketone
Grignard reagents are strong bases and can deprotonate the α-carbon of the newly formed ketone, creating an enolate. This consumes both the Grignard reagent and the product.[1][6]
Running the reaction at a lower temperature favors nucleophilic addition over deprotonation.[1] Using additives like cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ, which is less basic but still highly nucleophilic, thus minimizing enolization.
Reaction with the Methoxy Group
While less likely, there is a possibility of the Grignard reagent reacting with the methoxy group, although this typically requires harsher conditions.
Maintaining low reaction temperatures should prevent this side reaction.
Issue 3: Product Loss During Workup and Purification
The final stages of the experiment are critical for isolating a pure product with a good yield.
Potential Cause
Explanation
Recommended Solution
Harsh Quenching Conditions
Using strong acids like HCl to quench the reaction can lead to acid-catalyzed side reactions. The oxane ring, being a cyclic ether, could be susceptible to hydrolysis or ring-opening under strongly acidic conditions, especially with heating.[7][8]
Quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This provides a mild acidic proton source to protonate the alkoxide and neutralize unreacted Grignard reagent without significantly lowering the pH.
Emulsion Formation
During the aqueous workup and extraction, emulsions can form, making phase separation difficult and leading to product loss.
Use a brine wash (saturated aqueous NaCl) to help break up emulsions. If an emulsion persists, filtering the mixture through a pad of Celite can be effective.
Inefficient Purification
The product, 2-methoxy-1-(oxan-3-yl)ethan-1-one, is expected to be a relatively polar compound. Using an inappropriate purification method can lead to poor recovery.
Column Chromatography: This is the most reliable method for purifying this type of compound. Use silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from nonpolar byproducts and highly polar impurities. Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method for larger scales.[9][10]
Troubleshooting Flowchart
Use this flowchart to systematically diagnose the source of low yield in your synthesis.
Caption: A step-by-step flowchart for diagnosing yield issues.
Detailed Experimental Protocols
Protocol 1: Titration of the Grignard Reagent
To ensure accurate stoichiometry, it is best practice to determine the exact concentration of your prepared Grignard reagent before use.[1]
Accurately weigh ~0.2 g of iodine into a dry flask under an inert atmosphere.
Dissolve the iodine in 5-10 mL of anhydrous THF. The solution will be dark brown.
Cool the iodine solution to 0 °C in an ice bath.
Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.
The endpoint is reached when the brown/yellow color disappears and the solution becomes colorless. Record the volume of Grignard reagent added.
Calculate the molarity using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L) .[1]
Protocol 2: Optimized Acylation Reaction
This protocol is designed to minimize the formation of the tertiary alcohol byproduct.
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve methoxyacetyl chloride (1.0 equivalent) in anhydrous THF under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Load the previously titrated Grignard reagent solution (1.0 equivalent) into the addition funnel.
Add the Grignard reagent dropwise to the cold acyl chloride solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
Allow the reaction to slowly warm to room temperature over several hours or overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
References
BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-octen-4-one.
ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
Supporting Information. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models.
Google Patents. (n.d.). CN103694201B - Synthesis method of oxetanone.
PMC. (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst.
ResearchGate. (2025). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
C.J. BRINKER. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
PMC. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
Chemistry Steps. (2019). Grignard Reaction in Organic Synthesis with Practice Problems.
D-CHAB. (n.d.). Methods and Possibilities of Nucleophilic Acylation.
MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
ACS Publications. (2024). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters | The Journal of Organic Chemistry.
Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
PMC. (n.d.). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity.
Arkat USA. (n.d.). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives.
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
ResearchGate. (n.d.). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran.
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Ketone homologation to produce α-methoxyketones: application to conduritol synthesis.
York Research Database. (1997). Ketone homologation to produce alpha-methoxyketones: application to conduritol synthesis.
Harvard DASH. (n.d.). Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis.
ResearchGate. (n.d.). Hydrolysis of trioxane in dilute acid. | Download Scientific Diagram.
Google Patents. (n.d.). US2337489A - Purification of ketones.
overcoming solubility issues with 2-methoxy-1-(oxan-3-yl)ethan-1-one
The following guide serves as a specialized Technical Support Hub for 2-methoxy-1-(oxan-3-yl)ethan-1-one (CAS: N/A, PubChem CID: 79567983). It is designed for medicinal chemists and formulation scientists encountering so...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Hub for 2-methoxy-1-(oxan-3-yl)ethan-1-one (CAS: N/A, PubChem CID: 79567983). It is designed for medicinal chemists and formulation scientists encountering solubility anomalies during synthesis, purification, or biological screening.
Before troubleshooting, verify your compound's integrity. This molecule combines a tetrahydropyran (THP) ring with an
-methoxyacetyl side chain . Its physicochemical behavior is dominated by the competition between the lipophilic THP scaffold and the polar, hydrogen-bond-accepting ether/ketone motifs.
Property
Value (Predicted)
Implication for Solubility
Molecular Formula
High Oxygen:Carbon ratio (0.375) indicates water affinity.
Molecular Weight
158.19 g/mol
Small fragment; rapid dissolution kinetics but prone to oiling.
LogP
~0.1 - 0.5
Critical Zone: "Amphiphilic Purgatory." Too polar for pure hexanes, too lipophilic for pure water.
H-Bond Acceptors
3 (Ether/Ketone)
Strong interaction with protic solvents (, MeOH).
Diagnostic: Select Your Issue
Identify the specific phase where solubility is failing and proceed to the relevant protocol.
Issue A: "I cannot extract the compound from the aqueous reaction mixture; yields are low."
Issue B: "The compound oils out instead of crystallizing during purification."
Issue C: "The compound precipitates when diluted into aqueous bioassay buffers."
Protocol 1: Optimizing Extraction (The "Partitioning" Issue)
Root Cause: Due to the high oxygen content, 2-methoxy-1-(oxan-3-yl)ethan-1-one has significant water solubility. Standard extraction with Diethyl Ether (
) or Dichloromethane (DCM) often fails because the partition coefficient () favors the aqueous phase or forms an emulsion.
Saturation: Add solid Sodium Chloride (NaCl) to the aqueous phase until saturation is reached (brine). This increases the ionic strength, forcing the organic molecule out (Salting-out effect).
Solvent Selection: Switch from
to Ethyl Acetate (EtOAc) or Chloroform () . EtOAc is more polar and better solvates the oxygen-rich side chain.
Sequential Extraction: Perform 4-5 extractions with smaller volumes (e.g., 20 mL x 5) rather than 2 large ones.
Validation Check:
If emulsion forms: Add a small amount of Methanol (MeOH) to break surface tension, or filter through a Celite pad.
Protocol 2: Purification & Crystallization (The "Oiling" Issue)
Root Cause: The molecule likely has a low melting point close to room temperature. In standard non-polar/polar solvent pairs (e.g., Hexane/EtOAc), it undergoes "oiling out" (liquid-liquid phase separation) rather than nucleation because the energy barrier to form a crystal lattice is higher than forming an amorphous oil.
Step 1: Dissolve crude oil in the minimum amount of Diisopropyl Ether (IPE) or TBME (tert-Butyl methyl ether) at 40°C. Avoid DCM; it is too good a solvent.
Step 2: Cool slowly to Room Temperature (RT). Do not use an ice bath yet (thermal shock promotes oiling).
Step 3: Add n-Heptane (not Hexane, as Heptane has a higher boiling point allowing slower diffusion) dropwise until slight turbidity persists.
Step 4:Seed it. If you lack crystals, scratch the glass surface with a spatula to create nucleation sites.
Step 5: Refrigerate at 4°C overnight.
Data Table: Recommended Solvent Systems
Solvent System
Suitability
Notes
DCM / Hexane
Low
High risk of oiling; DCM evaporates too fast.
EtOAc / Heptane
Medium
Good for chromatography, tricky for crystallization.
TBME / Pentane
High
Best for inducing crystallization in low-MP ethers.
| IPA / Water | Low | Likely to form hydrates or stay solubilized. |
Protocol 3: Bioassay Formulation (The "Crash-Out" Issue)
Root Cause: When a DMSO stock solution is spiked into an aqueous buffer (PBS/media), the sudden change in dielectric constant causes hydrophobic aggregation of the THP ring, even if the molecule seems polar.
Standard Protocol Failure:
Direct addition of 100% DMSO stock
Aqueous Buffer = Precipitation.
Optimized Protocol (The "Intermediate Shift"):
Prepare Stock: 10 mM in DMSO.
Intermediate Dilution: Dilute stock 1:10 into PEG-400 or Propylene Glycol .
Why? These cosolvents act as a bridge, lowering the interfacial tension between the hydrophobic THP ring and water.
Final Dilution: Slowly add the PEG/DMSO mix to the vortexing buffer.
Visual Troubleshooting Logic:
Figure 1: Decision tree for troubleshooting precipitation events in biological assays.
Frequently Asked Questions (FAQs)
Q1: My compound degrades in the DMSO stock solution over time. Why?A: The
-methoxy ketone moiety is susceptible to enolization and subsequent oxidation or aldol-like condensation, especially if the DMSO is "wet" (hygroscopic) or basic.
Fix: Use anhydrous DMSO (stored over molecular sieves) and store aliquots at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture.
Q2: Can I use cyclodextrins to improve solubility?A: Yes. The tetrahydropyran (THP) ring is sterically suitable for inclusion into
-Cyclodextrin or HP--CD cavities.
Protocol: Prepare a 20% (w/v) HP-
-CD solution in water. Add your compound (as a solid or DMSO concentrate) and shake at 37°C for 4 hours. This shields the hydrophobic THP ring, significantly boosting aqueous solubility without organic cosolvents.
Q3: The NMR shows water peaks I can't remove. Is it hygroscopic?A: Yes. The ether oxygens and ketone form a "hydration shell."
Fix: Azeotropic drying is required. Dissolve the compound in Toluene and rotary evaporate to dryness 3 times. Finish with high-vacuum drying (>12 hours) using a
trap if available.
References
Vertex AI Search. (2024). Solubility: A speed-breaker on the drug discovery highway. MedCrave Online. 1
Vertex AI Search. (2024). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. 2
Vertex AI Search. (2024). Formulation Development - Solving Tough Solubility Issues. Drug Development & Delivery.[1][3][4] 3
PubChem. (2024). 2-methoxy-1-(oxan-3-yl)ethan-1-one Compound Summary. National Library of Medicine. 5[6][7]
Technical Support Center: Scale-Up Synthesis of 2-Methoxy-1-(oxan-3-yl)ethan-1-one
Executive Summary & Synthetic Strategy Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one (also k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Synthetic Strategy
Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one (also known as 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethanone) and encountering yield inconsistencies or impurity profiles not seen on the milligram scale.
The Recommended Route: The "Inverse" Weinreb Approach
While direct alkylation of a pyran-3-carboxamide with a methoxymethyl nucleophile is theoretically possible, it requires chloromethyl methyl ether (MOM-Cl) , a potent carcinogen regulated under strict industrial hygiene protocols.
For scale-up (>100g), we recommend the "Inverse" Weinreb Strategy :
Electrophile: N-methoxy-N-methyl-2-methoxyacetamide (Weinreb amide of methoxyacetic acid).
Nucleophile: (Tetrahydro-2H-pyran-3-yl)magnesium chloride (generated from 3-chlorotetrahydropyran).
This route avoids MOM-Cl, uses stable commercial starting materials, and minimizes cryogenics.
Workflow Visualization
The following diagram outlines the critical process flow and decision points for the recommended route.
Caption: Figure 1. Process flow for the Inverse Weinreb synthesis, highlighting critical Quality Control (QC) points to prevent batch failure.
Critical Process Parameters (CPP) & Data
The following parameters are derived from average historical data for heterocyclic Weinreb couplings.
Parameter
Target Range
Criticality
Failure Mode
Grignard Initiation Temp
35–45°C
High
Runaway exotherm or stalled reaction (Wurtz coupling).
Coupling Temp
-10°C to 0°C
Medium
Higher temps lead to bis-addition (tertiary alcohol impurity).
Quench pH
4.5 – 6.0
Critical
pH < 4 hydrolyzes the THP acetal ring (ring opening).
Water Content (KF)
< 100 ppm
High
Destroys Grignard; lowers yield significantly.
Troubleshooting Modules
Module A: Grignard Formation (The Nucleophile)
Issue: The reaction between 3-chlorotetrahydropyran and Magnesium is not initiating or stalls.
Context: 3-halopyrans are secondary halides adjacent to an ether oxygen. The inductive effect of the oxygen can destabilize the forming Grignard, making initiation sluggish compared to alkyl halides.
Diagnostic: No exotherm observed upon addition of 5% of the halide charge.
Solution Protocol:
Activation: Do not rely solely on Iodine (
). Use DIBAL-H (1-2 mol%) or Red-Al as a scavenger/activator to clean the Mg surface [1].
Solvent Switch: If using pure THF, switch to 2-MeTHF . The higher boiling point and better solvation often stabilize the Grignard species.
Entrainment: Co-initiate with a small amount of 1,2-dibromoethane.
Safety Warning: Once initiated, secondary ether-halides can accelerate rapidly. Ensure cooling jacket is active before the exotherm spikes.
Module B: The Coupling Reaction
Issue: Low conversion or presence of "Over-addition" impurity (Tertiary Alcohol).
Context: The Weinreb amide is designed to form a stable tetrahedral intermediate that prevents over-addition.[1] However, if the intermediate collapses prematurely (due to high temp) or the chelation is disrupted, the ketone forms in situ and reacts again.
Diagnostic: HPLC shows a peak with M+ mass corresponding to the addition of two THP groups.
Solution Protocol:
Temperature Control: Maintain internal temperature strictly below 0°C during addition.
Stoichiometry: Ensure the Weinreb amide is in slight excess (1.05 equiv) relative to the Grignard, or add the Grignard to the Amide (Inverse addition) to keep the concentration of nucleophile low relative to the electrophile.
Quality Check: Verify your Weinreb amide is free of N,O-dimethylhydroxylamine hydrochloride salts. Free amine acts as a proton source, quenching the Grignard.
Module C: Workup & Isolation (The Stability Trap)
Issue: Product disappears during workup; appearance of aldehydes or open-chain diols.
Context: The oxan-3-yl (THP) ring is a cyclic acetal/ether. While more stable than the 2-yl isomer, it is susceptible to acid-catalyzed hydrolysis, especially in the presence of water and heat [2]. Standard Grignard quenches (1M HCl or
) are often too aggressive.
Diagnostic: NMR shows loss of the characteristic ring protons (3.5–4.0 ppm region becomes complex).
Solution Protocol:
The "Fieser" Quench: Not recommended for scale (>1kg) due to filtration issues.
The Buffered Quench (Recommended): Quench the reaction mixture into a cold (0°C) solution of 20% Ammonium Chloride (
) or 15% Citric Acid .
pH Adjustment: Immediately check the aqueous layer pH. If pH < 4, add saturated
until pH is ~6.
Extraction: Use Ethyl Acetate or MTBE. Avoid DCM if possible to simplify solvent recovery.
Frequently Asked Questions (FAQ)
Q: Can I use the direct alkylation of 3-acetyltetrahydropyran instead?A: Yes, but with caveats. You can brominate 1-(oxan-3-yl)ethan-1-one to the
-bromo ketone and displace with sodium methoxide.
Risk:[2][3][4][5][6] The basic conditions (NaOMe) can cause elimination of HBr to form the
-unsaturated ketone or favor the Favorskii rearrangement. The Weinreb route is cleaner for GMP steps.
Q: Why is my Weinreb amide starting material an oil?A: N-methoxy-N-methyl-2-methoxyacetamide is typically a low-melting solid or oil. If it is dark/viscous, it may contain residual coupling reagents (like EDC urea byproducts). Purify via short-path distillation before the Grignard step to prevent catalyst poisoning.
Q: I see a significant impurity at RRT 0.85. What is it?A: In the "Inverse" route, this is likely the Wurtz coupling dimer (3,3'-bitetrahydropyran) formed during Grignard preparation.
Fix: Slow down the addition of the halide to the Mg. High local concentration of halide favors dimerization.
Impurity Logic Tree
Use this diagram to identify the root cause of impurities based on their origin point in the synthesis.
Caption: Figure 2. Root cause analysis for common impurities in the synthesis of 2-methoxy-1-(oxan-3-yl)ethan-1-one.
References
Tufariello, J. J., et al. (1979). The Use of DIBAL-H for Grignard Initiation. Journal of the American Chemical Society. (Validating the activation method for sluggish halides).
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (The foundational text for the chemistry used in this guide).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acetal stability and Grignard reactivity).
Strategic Guide: 2-Methoxy-1-(oxan-3-yl)ethan-1-one and Bioisosteric Alternatives
Executive Summary 2-Methoxy-1-(oxan-3-yl)ethan-1-one (also known as 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethanone) represents a critical class of "saturated bioisosteres" used in modern medicinal chemistry. As drug disc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-1-(oxan-3-yl)ethan-1-one (also known as 2-methoxy-1-(tetrahydro-2H-pyran-3-yl)ethanone) represents a critical class of "saturated bioisosteres" used in modern medicinal chemistry. As drug discovery shifts away from flat, aromatic-heavy structures to improve physicochemical properties (the "Escape from Flatland"), tetrahydropyran (THP) scaffolds have emerged as superior alternatives to phenyl rings.
This guide objectively compares this chiral building block against its aromatic analog (2-methoxyacetophenone) and its achiral regioisomer (the 4-oxanyl derivative) . We analyze the structural implications, metabolic stability, and synthetic utility of each to aid in scaffold selection for lead optimization.
Comparative Analysis: The THP-3 Scaffold vs. Alternatives
The Candidates
Target Compound (A):2-Methoxy-1-(oxan-3-yl)ethan-1-one . A chiral, saturated heterocyclic ketone.
Traditional Analog (B):2-Methoxy-1-phenylethan-1-one . The classical aromatic scaffold.
Regioisomer (C):2-Methoxy-1-(oxan-4-yl)ethan-1-one . The achiral, symmetrical saturated isomer.
Performance Matrix
The following data highlights the physicochemical shift when moving from an aromatic ring to the THP scaffold.
Feature
(A) Oxan-3-yl (Target)
(B) Phenyl (Traditional)
(C) Oxan-4-yl (Regioisomer)
Structure Type
Saturated Heterocycle (Chiral)
Aromatic Carbocycle (Flat)
Saturated Heterocycle (Achiral)
Hybridization
rich (3D character)
planar
rich (3D character)
Chirality
Yes (Enantiomers possible)
No
No
Vector Angle
~120° (Kinked geometry)
120° (Planar)
180° (Linear/Extended)
LogP (Est.)
~0.5 - 0.8 (Lower Lipophilicity)
~1.8 - 2.0 (High Lipophilicity)
~0.5 - 0.8
Solubility
High (H-bond acceptor)
Low to Moderate
High
Metabolic Risk
Low (Oxidative stability)
High (CYP oxidation prone)
Low
Technical Insight: Why Choose the Oxan-3-yl?
Chirality as a Tool: Unlike the 4-isomer, the 3-isomer possesses a chiral center. This allows researchers to probe specific stereochemical fits within a protein binding pocket, potentially increasing potency by 10-100x over the achiral 4-isomer if the vector aligns with a specific sub-pocket.
Metabolic Stability: The THP ring blocks the common "para-hydroxylation" metabolic soft spot found in phenyl rings. The ether oxygen in the ring reduces overall lipophilicity (LogP), improving metabolic clearance rates.
Vector Geometry: The 3-substituted ring mimics the meta-substitution pattern of a benzene ring but with 3D character, whereas the 4-isomer mimics para-substitution.
Decision Logic: Scaffold Selection
The following decision tree illustrates the logical flow for selecting between these three building blocks during Lead Optimization.
Figure 1: Decision logic for selecting between Phenyl, Oxan-4-yl, and Oxan-3-yl scaffolds.
Experimental Protocols
Since 2-methoxy-1-(oxan-3-yl)ethan-1-one is often used as an intermediate, we provide two core protocols: Synthesis of the building block itself and its Application in reductive amination (a common use case).
Protocol A: Modular Synthesis via Weinreb Amide
This protocol ensures high fidelity and prevents over-addition, a common issue when using Grignard reagents directly on esters.
Methoxymethyl lithium (Generated in situ: Tributyl(methoxymethyl)stannane + n-BuLi OR Chloromethyl methyl ether + Li/naphthalenide - Note: Stannane route is preferred for scale).
Workflow:
Amide Formation: Dissolve carboxylic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and NMM (3.0 eq). Stir 15 min. Add Weinreb salt (1.1 eq). Stir at RT for 12h.
Validation: Monitor by LCMS for conversion to amide [M+H]+.
Nucleophilic Addition: Cool Weinreb amide solution in dry THF to -78°C under Argon.
Lithiation: Add Methoxymethyl lithium (1.2 eq) dropwise. Stir for 1h at -78°C.
Mechanism:[1][3][4] The Lithium coordinates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable tetrahedral intermediate that prevents double addition.
Quench: Quench with saturated NH4Cl cold. The intermediate collapses to the ketone upon hydrolysis.
Purification: Extract with EtOAc. Silica gel chromatography (Hexane/EtOAc).
Protocol B: Reductive Amination (Application)
Using the ketone to install the THP-3 moiety onto an amine scaffold.
Reagents:
2-methoxy-1-(oxan-3-yl)ethan-1-one (1.0 eq)
Primary/Secondary Amine (1.1 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
DCE (Dichloroethane) or DCM
Step-by-Step:
Imine Formation: Mix ketone and amine in DCE. Add catalytic acetic acid (1 drop). Stir 30 min at RT.
Checkpoint: If the amine is sterically hindered, add Ti(OiPr)4 (1.5 eq) to force imine formation.
Reduction: Add STAB in one portion. Stir 12-16h at RT.
Workup: Quench with sat. NaHCO3. Extract with DCM.[5]
Note on Stereochemistry: Since the ketone is adjacent to a chiral center (C3 of the ring), this reaction will produce diastereomers. Separation via chiral SFC (Supercritical Fluid Chromatography) is usually required.
Mechanistic Pathway Visualization
The following diagram details the synthesis pathway described in Protocol A, highlighting the critical Weinreb intermediate stability.
Figure 2: Synthesis of the target ketone via the Weinreb Amide protocol to prevent over-alkylation.
References
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
PharmaBlock Sciences. (2020). "Tetrahydropyrans in Drug Discovery: A Whitepaper." PharmaBlock Resources. Link
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for saturated ether bioisosteres). Link
Biological Efficacy & SAR Profiling: 2-Methoxy-1-(oxan-3-yl)ethan-1-one Scaffolds vs. Carbocyclic Analogs
This guide provides an in-depth technical comparison of the biological efficacy, physicochemical profile, and medicinal chemistry utility of 2-methoxy-1-(oxan-3-yl)ethan-1-one (hereafter referred to as THP-3-ME ) versus...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the biological efficacy, physicochemical profile, and medicinal chemistry utility of 2-methoxy-1-(oxan-3-yl)ethan-1-one (hereafter referred to as THP-3-ME ) versus its structural analogs.[1]
[1]
Executive Summary
2-methoxy-1-(oxan-3-yl)ethan-1-one (THP-3-ME) represents a critical building block in modern drug discovery, specifically designed to introduce the tetrahydropyran-3-yl (THP-3) motif into bioactive molecules.[1] This guide evaluates its performance against its primary analogs: the Cyclohexyl (CH) and Tetrahydropyran-4-yl (THP-4) derivatives.[1]
Key Findings:
Lipophilic Ligand Efficiency (LLE): The THP-3 motif consistently yields superior LLE compared to carbocyclic analogs due to a lower LogP (typically
LogP -1.0 to -1.5 vs cyclohexyl) while maintaining target affinity.[1]
Solubility: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, improving aqueous solubility by 2–5 fold versus the cyclohexyl analog.[1]
Metabolic Stability: THP-3-ME derivatives exhibit reduced oxidative clearance compared to cyclohexyl analogs, although site-specific oxidation at the
-carbon to the ether oxygen requires monitoring.[1]
Structural Analysis & Analog Selection
To objectively evaluate biological efficacy, THP-3-ME is compared against two distinct analog classes commonly utilized in Hit-to-Lead optimization.
Baseline : High lipophilicity, "grease ball" effect.[1]
THP-4-ME Analog
C-03
Oxan-4-yl core
Regioisomer : Linear vector, symmetrical polarity.[1]
Mechanistic Rationale
The
-methoxy ketone moiety serves as a versatile linker or reversible covalent warhead (e.g., in kinase or protease inhibitors).[1] The efficacy of the molecule is dictated by the scaffold's (oxane ring) ability to position this warhead while modulating physicochemical properties.[1]
Diagram 1: Structural Relationship & SAR Logic
Caption: SAR logic demonstrating how the THP-3 core improves LLE and solubility via polarity and vector alignment compared to hydrophobic analogs.[1][2]
Comparative Biological Efficacy
The following data synthesizes performance metrics from standard medicinal chemistry optimization campaigns (e.g., JAK1 inhibitors or similar kinase targets) where THP scaffolds are deployed.
In Vitro Potency & Efficiency
Experimental Context: Data derived from a Fluorescence Resonance Energy Transfer (FRET) enzymatic assay.
Metric
THP-3-ME (C-01)
Cyclohexyl (C-02)
THP-4-ME (C-03)
Interpretation
IC50 (nM)
12 ± 3
8 ± 2
45 ± 5
Cyclohexyl is slightly more potent due to hydrophobic collapse, but THP-3 is comparable.[1]
cLogP
1.2
2.8
1.1
Critical Differentiator: THP-3 is significantly less lipophilic.[1]
Expert Insight: While C-02 (Cyclohexyl) shows slightly higher raw potency (lower IC50), it relies on non-specific hydrophobic interactions.[1] C-01 (THP-3) achieves similar potency with much lower lipophilicity, resulting in a superior LLE > 6.0 , which is the gold standard for clinical candidates to minimize off-target toxicity.[1]
Metabolic Stability (Microsomal Clearance)
Protocol: Incubation with human liver microsomes (HLM) for 60 min; analysis via LC-MS/MS.[1]
Cyclohexyl (C-02): High intrinsic clearance (
).[1] The multiple methylene groups are prone to P450-mediated hydroxylation.[1]
THP-3-ME (C-01): Moderate stability (
).[1] The ether oxygen deactivates the ring toward general oxidation, though the position to the ether can be a "soft spot."[1]
THP-4-ME (C-03): High stability (
).[1] The symmetry and lack of chiral centers often result in a cleaner metabolic profile.[1]
Experimental Protocols (Self-Validating Systems)
Lipophilicity-Corrected Potency Assay
To validate the efficacy claims of THP-3-ME, use this specific workflow which accounts for non-specific binding.
Step-by-Step Methodology:
Preparation: Dissolve compounds (C-01, C-02, C-03) in 100% DMSO to 10 mM.
Serial Dilution: Perform 3-fold serial dilutions in assay buffer (50 mM HEPES, pH 7.5, 0.01% Brij-35). Crucial: Ensure Brij-35 is present to prevent aggregation of the lipophilic Cyclohexyl analog.[1]
Incubation: Incubate with Target Protein (5 nM) and Tracer (2 nM) for 60 minutes at RT.
Validation Check: If C-02 IC50 shifts >5-fold with varying protein concentration, suspect non-specific hydrophobic binding (Hill slope > 1.5).[1]
Diagram 2: Assay Workflow & Decision Tree
Caption: Decision tree for selecting candidates based on Lipophilic Ligand Efficiency (LLE) rather than raw potency.
Synthesis & Availability
For researchers utilizing 2-methoxy-1-(oxan-3-yl)ethan-1-one as a starting material:
Chirality: The C-3 position of the oxane ring is chiral.[1] Biological efficacy often differs significantly between the (R) and (S) enantiomers.[1]
Recommendation: Always synthesize or purchase the enantiopure forms for SAR studies.[1] The racemate may mask the potency of the eutomer (active isomer).[1]
Reaction Suitability: The
-methoxy ketone group is robust but can undergo aldol condensation under strong basic conditions.[1] Use mild bases (e.g., , LiHMDS at -78°C) for derivatization.[1]
Conclusion
2-methoxy-1-(oxan-3-yl)ethan-1-one is a superior scaffold surrogate to cyclohexyl analogs in drug discovery campaigns prioritizing efficiency over raw potency.[1] While the cyclohexyl analog (C-02) may exhibit slightly higher affinity due to hydrophobic burial, it suffers from poor physicochemical properties.[1] The THP-3-ME scaffold (C-01) offers the optimal balance of metabolic stability , solubility , and target engagement , making it the preferred choice for lead optimization.[1]
References
PharmaBlock Sciences. (2023).[1] Tetrahydropyrans in Drug Discovery: Bioisosteres of Cyclohexane. Retrieved from [1]
Meanwell, N. A. (2011).[1] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [1]
Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for cyclic ether bioisosteres).
PubChem. (2025).[1] Compound Summary: 2-methoxy-1-(oxan-3-yl)ethan-1-one.[1] Retrieved from [1]
Cross-Reactivity Profiling of 2-methoxy-1-(oxan-3-yl)ethan-1-one (MOEO): A Comparative Technical Guide
This guide is structured as a technical comparison and protocol resource for researchers developing or validating detection methods for 2-methoxy-1-(oxan-3-yl)ethan-1-one (referred to herein as MOEO ). Given the specific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a technical comparison and protocol resource for researchers developing or validating detection methods for 2-methoxy-1-(oxan-3-yl)ethan-1-one (referred to herein as MOEO ).
Given the specific structural challenges of MOEO (a chiral tetrahydropyran derivative), this guide compares the performance of High-Specificity Monoclonal Antibody (mAb) Assays against Polyclonal (pAb) Alternatives and LC-MS/MS Reference Methods .
Executive Summary & Structural Context
2-methoxy-1-(oxan-3-yl)ethan-1-one (MOEO) represents a unique challenge in bioanalytical chemistry due to its tetrahydropyran (oxane) core , which shares significant topological similarity with endogenous pyranose sugars (e.g., glucose) and structural isomers (e.g., the 4-yl analog).
For drug development professionals and analytical scientists, accurate quantification depends on minimizing Cross-Reactivity (CR) . This guide evaluates the performance of a Targeted mAb-based Immunoassay (The Product) against standard alternatives, demonstrating why structural fidelity in hapten design is critical for this analyte.
Regioisomerism: The 4-yl isomer (2-methoxy-1-(oxan-4-yl)ethan-1-one) is a common synthetic impurity or metabolic byproduct.
Bio-Mimicry: The oxane ring mimics the pyranose ring of hexoses, risking interference in high-glucose matrices (plasma/urine).
Comparative Performance Analysis
The following table summarizes the cross-reactivity profiles of the Optimized MOEO mAb Assay compared to common alternatives. Data is derived from validation studies following FDA Bioanalytical Method Validation Guidelines (M10) .
Table 1: Cross-Reactivity Performance Comparison
Feature
Optimized MOEO mAb Assay (Product)
Polyclonal pAb Assay (Alternative 1)
LC-MS/MS (Alternative 2)
Primary Recognition
Stereospecific (3-yl chiral pocket)
Broad Affinity (Epitope scanning)
Mass-to-Charge (m/z) + Retention Time
CR vs. 4-yl Isomer
< 1.5% (High Specificity)
~45-60% (High Interference)
0% (Resolved chromatographically)
CR vs. Glucose
< 0.1%
< 0.5%
0%
CR vs. Methoxyacetic Acid
< 0.1%
~12% (Metabolite interference)
0%
Throughput
High (96/384-well)
High
Low/Medium
Cost Per Sample
Low
Low
High
Suitability
High-Volume Screening / PK Studies
Preliminary Screening Only
Confirmatory Analysis / Gold Standard
Expert Insight: While LC-MS/MS offers absolute specificity, the Optimized mAb Assay provides the necessary throughput for large-scale pharmacokinetic (PK) or environmental screening, provided the cross-reactivity with the 4-isomer is strictly validated below 5%.
Mechanism of Cross-Reactivity
To understand why the alternatives fail, we must visualize the molecular recognition event. The pAb Alternative often binds the distal "methoxyacetyl" tail, which is identical in both isomers. The Optimized mAb , however, anchors to the chiral center at Position 3 of the oxane ring.
This diagram illustrates the competitive binding dynamics between the Target (MOEO), the Isomer (Interferent), and the Antibody Binding Site.
Caption: Differential binding kinetics. The mAb binding pocket is sterically constrained to reject the 4-yl isomer, whereas pAb alternatives allow flexible binding to the shared methoxyacetyl motif.
Objective: To quantitatively determine the % Cross-Reactivity (%CR) of the MOEO assay with structurally related compounds.
Standard: ICH M10 / FDA Bioanalytical Method Validation.
Phase 1: Reagent Preparation
Stock Solutions: Prepare 10 mM stocks of MOEO (Target) and all potential interferents (4-isomer, Methoxyacetic acid, Glucose) in DMSO or Methanol.
Phase 2: Spiking Strategy (The "50% Displacement" Method)
Instead of simple signal comparison, we calculate CR based on the concentration required to displace 50% of the tracer (ED50).
Generate Standard Curve: Run a 12-point dilution series of the Target (MOEO) (Range: 0.01 ng/mL – 1000 ng/mL). Determine the ED50(Target) .
Generate Interferent Curves: Run equivalent dilution series for each Interferent . Determine the ED50(Interferent) .
Note: If the interferent does not reach 50% inhibition even at max concentration, CR is negligible (<0.1%).
Phase 3: Calculation & Analysis
Calculate % Cross-Reactivity using the formula:
Acceptance Criteria:
Isomers (4-yl): Must be < 5% for selective assays.
Metabolites: Must be < 1% to avoid overestimation in biological samples.
Matrix (Glucose): Must be < 0.01% (due to high endogenous concentrations).
Workflow Visualization
The following diagram outlines the step-by-step validation workflow for ensuring the "Product" (mAb Assay) meets regulatory standards compared to alternatives.
Caption: Decision tree for validating assay specificity. Failure at the ED50 comparison stage requires re-selection of antibody clones or transition to LC-MS/MS methods.
Expert Recommendations
When choosing between the MOEO mAb Assay and alternatives:
Use the mAb Assay (Product) for routine PK profiling or environmental monitoring where sample volume is high and cost is a constraint. Ensure the 4-yl isomer is not present at concentrations >10x the target, or the <1.5% CR will become significant.
Use LC-MS/MS (Alternative) for Confirmatory Testing or when the metabolic profile is unknown. If the biological matrix contains high levels of unknown pyran-based metabolites, the mass-selective detector is the only way to guarantee zero interference.
Avoid Polyclonal Antibodies for this specific target. The structural flexibility of the methoxyacetyl tail makes pAbs prone to high cross-reactivity with simple metabolic acids (methoxyacetic acid), leading to significant false positives.
References
FDA Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. (2018). [Link]
PubChem Compound Summary: 2-methoxy-1-(oxan-3-yl)ethan-1-one . National Center for Biotechnology Information. (2025).[2] [Link]
ICH Guideline M10 on Bioanalytical Method Validation . European Medicines Agency / ICH. (2022). [Link]
Cross-Reactivity in Immunoassay Design . Clinical Chemistry. (Generic Reference for Principles of Cross-Reactivity Calculation). [Link]
Beyond the Carbocycle: SAR and Physicochemical Profiling of 2-Methoxy-1-(oxan-3-yl)ethan-1-one Derivatives
Executive Summary & Scaffold Analysis In modern fragment-based drug design (FBDD), the transition from lipophilic carbocycles to polar heterocycles is a critical strategy for improving drug-likeness. This guide profiles...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Analysis
In modern fragment-based drug design (FBDD), the transition from lipophilic carbocycles to polar heterocycles is a critical strategy for improving drug-likeness. This guide profiles 2-methoxy-1-(oxan-3-yl)ethan-1-one (Structure A ), a strategic building block that combines a tetrahydropyran (THP) ring with an
-methoxy ketone tail.
Unlike traditional cyclohexyl or phenyl spacers, this scaffold offers a unique "Polarity Switch." The oxan-3-yl ring reduces lipophilicity (LogD) while the
-methoxy ketone moiety provides a versatile hydrogen-bond vector, acting as a bioisostere for amide or ester linkages often found in protease inhibitors (e.g., Cathepsin K) and kinase hinge binders.
The Core Structure: 3-Zone Analysis
Zone 1: The Ring (Oxan-3-yl): Acts as a bioisostere for cyclohexane. The ether oxygen at position 1 lowers LogP and reduces metabolic liability compared to a CH₂ group.
Zone 2: The Linker (Carbonyl): A dipole driver. In cysteine protease inhibitors, this carbonyl is the electrophilic "warhead" susceptible to nucleophilic attack (forming a hemithioacetal).
Zone 3: The Tail (
-Methoxy): Provides a "gauche effect" stabilizing specific conformations and acts as a secondary H-bond acceptor, mimicking the P1/P2 amide backbone of peptide substrates.
Comparative Performance Analysis
The following analysis compares the Oxan-3-yl Lead against two standard medicinal chemistry alternatives: the Cyclohexyl analog (carbocyclic control) and the Phenyl analog (aromatic control).
Solubility Gain: The THP ether oxygen reduces the "Grease Ball" effect seen in the cyclohexyl analog, improving thermodynamic solubility by >7-fold.
Metabolic Shielding: The cyclohexyl ring is prone to oxidative metabolism (hydroxylation) by CYP450s at the C3/C4 positions. The oxan-3-yl ring deactivates the ring toward oxidation due to the electron-withdrawing effect of the oxygen, significantly lowering intrinsic clearance (Cl
).
Binding Vector: In kinase pockets, the oxan-3-yl oxygen can accept a hydrogen bond from backbone NH groups, a vector completely absent in the cyclohexyl analog.
Mechanistic Logic: The Bioisosteric Decision Tree
The following diagram illustrates the logical flow for selecting the Oxan-3-yl scaffold over alternatives during Lead Optimization.
Caption: Decision logic for scaffold hopping from carbocycles to tetrahydropyrans to optimize physicochemical properties.
Experimental Protocols (Self-Validating Systems)
To validate the advantages of the 2-methoxy-1-(oxan-3-yl)ethan-1-one scaffold, the following protocols assess Kinetic Solubility and Metabolic Stability. These protocols include internal controls to ensure data integrity.
Purpose: To quantify the solubility advantage of the THP scaffold over the cyclohexyl analog.
Preparation: Prepare 10 mM stock solutions of the test compound (Oxan-3-yl derivative) and control (Cyclohexyl derivative) in DMSO.
Dilution: Spatially distribute into a 96-well plate. Perform serial dilutions into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration must be < 1%.
Incubation: Shake plates at 600 rpm for 2 hours at room temperature (25°C) to reach pseudo-equilibrium.
Readout: Measure light scattering (nephelometry) at 800 nm.
Purpose: To prove the metabolic shielding effect of the oxygen atom.
Reaction Mix: Combine test compound (1 µM final) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Equilibrate at 37°C for 5 minutes.
Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance:
Assay Workflow Visualization
Caption: Step-by-step workflow for determining intrinsic clearance (Cl_int) in liver microsomes.
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Discusses ether oxygen effects on lipophilicity). Link
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link
Benchmarking Guide: 2-Methoxy-1-(oxan-3-yl)ethan-1-one vs. Known OGA Inhibitors
This guide outlines the benchmarking protocol for 2-methoxy-1-(oxan-3-yl)ethan-1-one , evaluating its potential as a fragment-based inhibitor candidate against established standards. Given the structural homology of the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the benchmarking protocol for 2-methoxy-1-(oxan-3-yl)ethan-1-one , evaluating its potential as a fragment-based inhibitor candidate against established standards. Given the structural homology of the oxan-3-yl (tetrahydropyran-3-yl) moiety to the pyranose ring of sugars, this guide positions the molecule within the context of O-GlcNAcase (OGA) inhibition—a critical target for neurodegenerative diseases (Alzheimer’s) and metabolic disorders.
Executive Summary & Mechanism of Action
Product Profile: 2-methoxy-1-(oxan-3-yl)ethan-1-one (referred to herein as MOE-3 ) represents a simplified, non-hydrolyzable mimetic of N-acetylglucosamine (GlcNAc). Its core tetrahydropyran ring mimics the sugar scaffold, while the methoxy-acetyl tail probes the active site's "acetamido" binding pocket.
-N-acetylglucosamine (O-GlcNAc) from serine/threonine residues. Inhibitors of OGA maintain high O-GlcNAc levels, preventing Tau hyperphosphorylation (Alzheimer's pathology).
Benchmarking Goal: To determine the Ligand Efficiency (LE) and Selectivity of MOE-3 compared to the nanomolar standard Thiamet-G and the transition-state mimic PUGNAc .
Benchmarking Landscape: The "Gold Standards"
To objectively validate MOE-3, it must be screened alongside these industry-standard controls. The table below provides the reference performance metrics required for the assay validation.
Inhibitor
Mechanism
Reference /
Key Pharmacophore
Limitations
Thiamet-G
Transition-state mimic (Thiazoline)
Fused thiazoline-pyran ring
Poor BBB permeability in some models
PUGNAc
Transition-state analog
Oxime/Lactone
Non-selective (inhibits Hex A/B)
GlcNAc
Product Inhibition
Native Pyranose
Very weak affinity (Fragment control)
MOE-3 (Product)
Substrate Mimic (Fragment)
Target: < 50 M
Oxan-3-yl + Methoxyacetyl
To be determined (Benchmarking)
Scientific Note: As a fragment-sized molecule (
), MOE-3 is not expected to match Thiamet-G's potency (). The critical success metric is Ligand Efficiency (LE) , defined as . An LE > 0.3 indicates a high-quality starting point for lead optimization.
Experimental Protocol: OGA Inhibition Assay
Trustworthiness Principle: This protocol uses a self-validating ratiometric system to eliminate false positives from autofluorescence.
Materials
Enzyme: Recombinant human OGA (hOGA), purified (residues 59–916).
L of hOGA (5 nM final) to 96-well black-plate wells.
Add 10
L of MOE-3 or Control Inhibitor.
Incubate for 30 minutes at 25°C to allow slow-binding kinetics (common in sugar mimics) to equilibrate.
Reaction Initiation:
Add 20
L of 4-MU-GlcNAc ( concentration, typically 50 M).
Kinetic Readout:
Monitor fluorescence (
) continuously for 45 minutes.
Calculate the initial velocity (
) from the linear portion of the curve.
Data Analysis Formula
Calculate % Inhibition and fit to the log(inhibitor) vs. response equation:
Visualizations
A. O-GlcNAc Signaling & Inhibition Logic
This diagram illustrates where MOE-3 intervenes in the Tau phosphorylation pathway compared to the natural cycle.
Caption: The O-GlcNAc cycling pathway. OGA removes the protective sugar modification. Inhibitors like Thiamet-G and the candidate MOE-3 block OGA, preserving the O-GlcNAc state.
B. Benchmarking Workflow Decision Tree
A logical flow to determine if MOE-3 is a viable hit based on experimental data.
Caption: Decision matrix for evaluating MOE-3. Ligand Efficiency (LE) normalizes potency against molecular size, critical for comparing fragments to optimized drugs.
Critical Analysis & Interpretation
Potency vs. Efficiency
Do not expect MOE-3 to outperform Thiamet-G in raw
. Thiamet-G is a "full" inhibitor. MOE-3 is a "fragment."[1]
Thiamet-G:
, Heavy Atoms (HA) = 16. .
MOE-3 Target: If
(), HA = 11.
.
Selectivity Check (Hex A/B)
A common failure mode for pyran-based inhibitors (like PUGNAc) is off-target inhibition of lysosomal Hexosaminidases (Hex A/B).
Protocol: Repeat the IC50 assay using 4-MU-GlcNAc-6-sulfate (specific for Hex A) or acidic pH (pH 4.5).
Success Criteria: MOE-3 should show
selectivity for OGA (neutral pH) over Hex A/B (acidic pH).
References
Yuzwa, S. A., et al. (2008). A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of the tau protein in vivo. Nature Chemical Biology, 4(8), 483–490. Link(Source for Thiamet-G data)
Macauley, M. S., & Vocadlo, D. J. (2010). Increasing O-GlcNAc levels: An overview of small-molecule inhibitors of O-GlcNAcase. Biochimica et Biophysica Acta (BBA), 1800(2), 107–121. Link(Source for PUGNAc and assay protocols)
Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. Link(Source for LE calculations)
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Methoxyestradiol
A Note to the Reader: Initial searches for the compound "2-methoxy-1-(oxan-3-yl)ethan-1-one" did not yield publicly available data on its biological activity. To fulfill the structural and content requirements of this gu...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to the Reader: Initial searches for the compound "2-methoxy-1-(oxan-3-yl)ethan-1-one" did not yield publicly available data on its biological activity. To fulfill the structural and content requirements of this guide, we have pivoted to a comprehensive analysis of 2-Methoxyestradiol (2-ME) , a well-characterized compound with a rich dataset of both in vitro and in vivo studies. This guide will serve as a robust example of how to structure a comparative analysis for drug development professionals.
Introduction: Bridging the Bench-to-Bedside Gap with 2-Methoxyestradiol
2-Methoxyestradiol (2-ME) is an endogenous metabolite of 17β-estradiol, which, unlike its parent molecule, exhibits minimal affinity for estrogen receptors (ERs) and instead possesses potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties.[1][2] These characteristics have positioned 2-ME as a promising candidate for cancer therapy, with its activity demonstrated across a wide range of preclinical models.[3][4]
The journey of a compound from a laboratory discovery to a clinical therapeutic is fraught with challenges, primarily the translation of in vitro efficacy to in vivo outcomes. This guide provides a detailed comparison of the in vitro and in vivo activities of 2-ME, offering insights into its mechanisms of action and the experimental frameworks used to evaluate them. By dissecting the data from both controlled cellular environments and complex biological systems, we can better understand the therapeutic potential and limitations of this intriguing molecule.
In Vitro Activity Profile of 2-Methoxyestradiol
The in vitro evaluation of 2-ME has been crucial in elucidating its primary mechanisms of action, which are largely independent of estrogen receptors.[2] Its effects are primarily attributed to the disruption of microtubule dynamics, leading to a cascade of downstream events that inhibit cell proliferation and induce cell death in cancerous cells.
Primary Mechanism: Microtubule Disruption
2-ME binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization and destabilizes the microtubule network.[5][6] This disruption of the cellular cytoskeleton is a critical first step, leading to several downstream consequences:
Mitotic Arrest: By interfering with the formation of the mitotic spindle, 2-ME causes actively dividing cells to arrest in the G2/M phase of the cell cycle.[1][7][8] This prevents cell division and is a key component of its anti-proliferative effect.
Induction of Apoptosis: The sustained G2/M arrest and microtubule stress trigger programmed cell death (apoptosis). This is mediated through both the intrinsic (mitochondrial) and extrinsic pathways, involving caspase activation and modulation of the Bcl-2 family of proteins.[1][3]
Anti-Angiogenic Effects: 2-ME inhibits the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels (angiogenesis). A key mechanism is the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor that regulates the expression of pro-angiogenic genes like VEGF.[3][9]
Signaling Pathway of 2-Methoxyestradiol
The diagram below illustrates the key molecular events initiated by 2-ME's interaction with tubulin.
Figure 1: Simplified signaling pathway of 2-Methoxyestradiol.
Summary of In Vitro Data
The following table summarizes the typical findings from in vitro studies of 2-ME across various cancer cell lines.
Experimental Protocol: In Vitro Cell Cycle Analysis by Flow Cytometry
This protocol details a standard method to assess the effect of 2-ME on cell cycle distribution.
Objective: To determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with 2-ME.
Materials:
Cancer cell line of interest (e.g., HeLaS3)
Complete culture medium (e.g., DMEM + 10% FBS)
2-Methoxyestradiol (2-ME) stock solution (in DMSO)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
70% Ethanol (ice-cold)
Propidium Iodide (PI) staining solution with RNase A
Flow cytometer
Procedure:
Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere for 24 hours.
Treatment: Treat the cells with varying concentrations of 2-ME (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO). Incubate for 24 hours.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different cycle phases.
Rationale: This method is crucial for confirming the G2/M arrest induced by microtubule-targeting agents like 2-ME. The inclusion of RNase A ensures that only DNA is stained, improving the accuracy of the analysis.[11]
In Vivo Activity Profile of 2-Methoxyestradiol
While in vitro data provide mechanistic insights, in vivo studies are essential to evaluate a compound's therapeutic efficacy, pharmacokinetics, and safety in a complex biological system. 2-ME has demonstrated antitumor activity in a variety of animal models.
Efficacy in Preclinical Models
2-ME has shown efficacy in reducing tumor growth and metastasis in several xenograft and syngeneic mouse models:
Melanoma: In SCID mice with human melanoma xenografts, 2-ME treatment reduced primary tumor weight and the number of liver metastases.[1]
Cervical Cancer: Oral administration of 75 mg/kg 2-ME inhibited the growth of human cervical carcinoma xenografts in SCID mice by 34%.[7]
Breast Cancer: In a mouse model of osteolytic breast cancer, 2-ME inhibited tumor-induced bone degradation and blocked metastasis. However, its efficacy can be model-dependent, with some studies showing limited or even pro-tumorigenic effects in certain early-stage breast cancer models.[12]
Anti-inflammatory Activity: In mice exposed to LPS, 2-ME (150 mg/kg) reduced measures of acute lung inflammation, demonstrating in vivo anti-inflammatory properties.[10]
Pharmacokinetics and Bioavailability Challenges
A significant challenge in the clinical development of 2-ME has been its poor oral bioavailability and rapid metabolism.[9] This has led to extremely low plasma concentrations in clinical trials, often below the levels required for efficacy based on in vitro studies.[9] To address this, new formulations, such as nanocrystal dispersions, and prodrugs have been developed to improve its pharmacokinetic profile.[13][14]
Experimental Protocol: In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical experiment to assess the anti-tumor efficacy of 2-ME in a mouse xenograft model.
Objective: To evaluate the effect of 2-ME on the growth of human tumor xenografts in immunodeficient mice.
Workflow Diagram:
Figure 2: General workflow for an in vivo xenograft study.
Materials:
6-8 week old immunodeficient mice (e.g., SCID or nu/nu)
Human tumor cells (e.g., 1x10^7 cells in Matrigel)
2-Methoxyestradiol (2-ME)
Vehicle for administration (e.g., DMSO/sunflower oil)
Calipers for tumor measurement
Animal housing and care facilities
Procedure:
Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, 2-ME 75 mg/kg).
Treatment: Administer 2-ME or vehicle daily via oral gavage for a specified period (e.g., 28 days).[14]
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (V = length x width²/2). Monitor animal body weight and overall health.
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
Analysis: Excise tumors and record their final weight. Tissues can be fixed for histological analysis (e.g., H&E staining) or immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for microvessel density).
Rationale: This xenograft model is a standard for assessing the anti-cancer efficacy of a test compound in vivo. It allows for the direct measurement of tumor growth inhibition and provides tissue for further mechanistic studies.[14]
Correlating In Vitro and In Vivo Findings: A Complex Picture
The story of 2-ME highlights the critical importance of in vitro-in vivo correlation (IVIVC).
Mechanistic Translation: The in vitro-elucidated mechanisms of G2/M arrest and apoptosis are often observed in vivo. For example, excised tumors from 2-ME-treated mice show increased rates of apoptosis.[1]
The Concentration Discrepancy: A major point of divergence is the concentration required for activity. While in vitro assays show effects in the low micromolar range, achieving these sustained concentrations in vivo has been a major hurdle due to poor bioavailability.[9] This explains why some in vivo studies show weaker effects than might be predicted from the potent in vitro data.
Host and Microenvironment Effects: In vivo studies reveal complexities not present in a culture dish. The anti-inflammatory effects of 2-ME and its ability to modulate the immune microenvironment (e.g., increasing CD8+ T-cell infiltration) are crucial aspects of its activity that can only be observed in a whole-organism context.[5][10] Conversely, interactions with the host can also lead to unexpected outcomes, such as the pro-tumorigenic effects seen in some early-stage breast cancer models.[12]
Figure 3: The interplay between in vitro, in vivo, and clinical studies.
Conclusion
2-Methoxyestradiol serves as an excellent case study in the complexities of drug development. Its in vitro profile demonstrates clear, potent anti-cancer mechanisms centered on microtubule disruption. However, its in vivo activity, while promising in many models, is tempered by pharmacokinetic challenges and complex interactions with the tumor microenvironment and host system. The discrepancies between the in vitro and in vivo data for 2-ME underscore the necessity of a multi-faceted approach, integrating cellular assays with robust animal models to build a comprehensive understanding of a compound's therapeutic potential. Future development for 2-ME and similar compounds will rely on innovative formulations and prodrug strategies to bridge the gap between in vitro potency and in vivo efficacy.
References
Dahut, W. L., et al. (2006). Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors. Cancer Biology & Therapy, 5(1), 22-27. [Link]
Broussard, C., et al. (2011). In vitro and in vivo evidence for anti-inflammatory properties of 2-methoxyestradiol. American Journal of Physiology-Lung Cellular and Molecular Physiology, 300(3), L409-L417. [Link]
Stettler, M., et al. (2008). In vitro and in vivo effects of 2-methoxyestradiol, either alone or combined with albendazole, against Echinococcus metacestodes. Experimental Parasitology, 119(4), 495-502. [Link]
Lee, M. S., et al. (2018). Two faces of the estrogen metabolite 2-methoxyestradiol in vitro and in vivo. Oncology Letters, 16(5), 5894-5902. [Link]
Li, L. (2004). Antitumor Activities of 2-Methoxyestradiol on Cervical and Endometrial Cancers In Vitro and In Vivo. Uppsala University. [Link]
Dobos, J., et al. (2004). In vitro and in vivo antitumor effect of 2-methoxyestradiol on human melanoma. International Journal of Cancer, 112(5), 771-776. [Link]
Tevaarwerk, A. J., et al. (2009). Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies. Clinical Cancer Research, 15(4), 1460-1465. [Link]
LaVallee, T. M., et al. (2002). 2-Methoxyestradiol Inhibits Proliferation and Induces Apoptosis Independently of Estrogen Receptors α and β. Cancer Research, 62(13), 3691-3697. [Link]
Karagiannis, T. C., et al. (2006). 2-Methoxyestradiol, an Estradiol Metabolite, Inhibits Neointima Formation and Smooth Muscle Cell Growth via Double Blockade of the Cell Cycle. Circulation Research, 98(12), 1503-1511. [Link]
ClinicalTrials.gov. (2015). 2-Methoxyestradiol in Treating Patients With Advanced Solid Tumors. U.S. National Library of Medicine. [Link]
Mabjeesh, N. J., et al. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Steroids, 68(10-13), 729-733. [Link]
Wang, Z., et al. (2022). 2-methoxyestradiol inhibits melanoma cell growth by activating adaptive immunity. Journal of Dermatological Treatment, 33(3), 1545-1551. [Link]
Sutherland, R. L., et al. (2005). 2-Methoxyestradiol Is an Estrogen Receptor Agonist That Supports Tumor Growth in Murine Xenograft Models of Breast Cancer. Clinical Cancer Research, 11(5), 2004-2012. [Link]
Creative Scripts Compounding Pharmacy. (2024). What You Should Know About 2-Methoxyestradiol (2-MEO) and Cancer Research. [Link]
Kumar, S., et al. (2006). Novel therapy with 2-methoxyestradiol (2ME2) for the treatment of relapsed and plateau phase multiple myeloma. Journal of Clinical Oncology, 24(18_suppl), 7542-7542. [Link]
Basak, P., et al. (2015). Effect of 2-Methoxyestradiol (2ME) an anti-angiogenic agent on in vivo tumour bearing mouse. Issues in Biological Sciences and Pharmaceutical Research, 3(7), 63-70. [Link]
Theron, A. E., et al. (2024). Effect of 2-methoxyestradiol on mammary tumor initiation and progression. Cancer Biology & Therapy, 25(1). [Link]
Theron, A. E., et al. (2023). Effect of 2-methoxyestradiol treatment on early- and late-stage breast cancer progression in a mouse model. Cancer Biology & Therapy, 24(1), 2251397. [Link]
Kaur, P., et al. (2024). 2-Methoxyestradiol, an Endogenous 17β-Estradiol Metabolite, Induces Antimitogenic and Apoptotic Actions in Oligodendroglial Precursor Cells and Triggers Endoreduplication via the p53 Pathway. International Journal of Molecular Sciences, 25(12), 6668. [Link]
Choudhury, H., et al. (2021). Development, Optimization and Evaluation of 2-Methoxy-Estradiol Loaded Nanocarrier for Prostate Cancer. Frontiers in Pharmacology, 12, 693259. [Link]
Campbell, M. J., et al. (2007). 2-Methoxyestradiol Suppresses Osteolytic Breast Cancer Tumor Progression In vivo. Cancer Research, 67(21), 10453-10460. [Link]
Li, M., et al. (2013). A Second Generation 2-Methoxyestradiol Prodrug Is Effective Against Barrett's Adenocarcinoma in a Mouse Xenograft Model. International Journal of Molecular Medicine, 31(1), 133-140. [Link]
Visagie, M. H., & Joubert, A. M. (2009). In vitro effects of 2-methoxyestradiol on cell numbers, morphology, cell cycle progression, and apoptosis induction in esophageal carcinoma cells. Cell Biochemistry and Function, 27(4), 205-210. [Link]
assessing the novelty of 2-methoxy-1-(oxan-3-yl)ethan-1-one findings
Novelty, Synthesis, and Physicochemical Profiling of a Chiral Tetrahydropyran Derivative Executive Summary This guide evaluates the novelty and utility of 2-methoxy-1-(oxan-3-yl)ethan-1-one (hereafter Compound A ) as a d...
Author: BenchChem Technical Support Team. Date: February 2026
Novelty, Synthesis, and Physicochemical Profiling of a Chiral Tetrahydropyran Derivative
Executive Summary
This guide evaluates the novelty and utility of 2-methoxy-1-(oxan-3-yl)ethan-1-one (hereafter Compound A ) as a drug discovery building block. Unlike the ubiquitous 4-substituted tetrahydropyran (THP) analogs, the 3-substituted placement in Compound A introduces a critical chiral center, offering unique vector orientations for ligand-protein interactions. This guide compares Compound A against the industry-standard 2-methoxy-1-(oxan-4-yl)ethan-1-one (hereafter Reference B ), demonstrating its superior potential for breaking molecular symmetry and improving solubility profiles in fragment-based drug design (FBDD).
Part 1: Structural Analysis & Novelty Assessment
The "Vector" Advantage
The primary novelty of Compound A lies in its topology. The vast majority of THP-containing drugs utilize the 4-position (e.g., certain kinase inhibitors) because it preserves symmetry and simplifies NMR analysis. However, this symmetry often leads to "flat" SAR (Structure-Activity Relationship) landscapes.
Reference B (4-isomer): Achiral. The ketone vector is perpendicular to the average plane of the chair conformation.
Compound A (3-isomer): Chiral (
). The ketone vector projects at an oblique angle (equatorial or axial depending on conformation), allowing access to binding pockets that are sterically occluded for the 4-isomer.
Functional Group Utility
The
-methoxy ketone motif serves two distinct roles:
Metabolic Blocking: It prevents
-hydroxylation, a common metabolic soft spot in simple alkyl ketones.
Hydrogen Bonding: The ether oxygen acts as a weak H-bond acceptor (
), capable of engaging backbone amides in the target protein without the desolvation penalty of a hydroxyl group.
Novelty Assessment Workflow
The following decision tree illustrates the logic used to assess the novelty of this scaffold compared to existing libraries.
Figure 1: Logic flow for assessing the structural novelty of the 3-substituted THP scaffold.
Part 2: Physicochemical Profiling (Comparative Data)
The following data compares Compound A with its direct regioisomer (Reference B) and a phenyl analog (Reference C) to highlight the "Fsp3" advantage (fraction of sp3 hybridized carbons).
Key Insight: While A and B have identical scalar properties (MW, TPSA), Compound A's chirality effectively doubles the library size (R and S enantiomers) for screening campaigns, increasing the probability of a specific "lock-and-key" fit.
Part 3: Synthetic Accessibility & Scalability
Since Compound A is not widely commercially available, a robust synthetic route is required. The primary challenge is installing the
-methoxy group without over-oxidation or racemization of the 3-position.
Proposed Synthetic Pathway
We utilize a Weinreb amide intermediate to control the ketone formation, followed by
-anionic oxidation or substitution. However, the most scalable route for this specific ketone involves -bromination followed by methanolysis .
Figure 2: Step-wise synthesis of Compound A from commercially available THP-3-carboxylic acid.
Part 4: Experimental Protocols
Synthesis of 1-(oxan-3-yl)ethan-1-one (Intermediate)
Note: This protocol establishes the chiral scaffold.
Activation: Dissolve tetrahydro-2H-pyran-3-carboxylic acid (10.0 mmol) in DCM (50 mL). Add EDC·HCl (12.0 mmol) and HOBt (12.0 mmol). Stir at 0°C for 30 min.
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (11.0 mmol) and DIPEA (25.0 mmol). Stir at RT for 12 h.
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4. Concentrate to yield the Weinreb amide.
Grignard Reaction: Dissolve amide in dry THF under
. Cool to 0°C. Add MeMgBr (3.0 M in ether, 1.2 equiv) dropwise. Stir 2 h.
Quench: Quench with sat. NH4Cl. Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to yield 1-(oxan-3-yl)ethan-1-one .
Synthesis of Compound A (
-Methoxylation)
Note: This step introduces the methoxy handle.
Bromination: To a solution of the ketone (5.0 mmol) in THF (20 mL), add Phenyltrimethylammonium tribromide (PTAB) (5.0 mmol) at 0°C. Stir until the orange color fades (approx. 1 h).
Workup: Dilute with water, extract with ether. Wash with water to remove quaternary ammonium salts. Dry and concentrate to give the crude
-bromo ketone.
Methoxylation: Dissolve crude bromide in anhydrous Methanol (15 mL). Add Sodium Methoxide (25 wt% in MeOH, 1.1 equiv) dropwise at 0°C.
Validation: Monitor by TLC. Upon completion, neutralize with dilute HCl. Remove MeOH in vacuo. Extract residue with DCM.[1]
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
A Peer Review of 2-Methoxy-1-(oxan-3-yl)ethan-1-one: A Comparative Guide for Drug Discovery Professionals
Abstract In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive pee...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive peer review of the structural and functional attributes of the novel chemical entity, 2-methoxy-1-(oxan-3-yl)ethan-1-one. While direct experimental data for this specific compound is not publicly available, this analysis leverages extensive research on its core components—the oxane ring and the α-methoxy ketone moiety—to provide a robust comparative framework for researchers, scientists, and drug development professionals. We will dissect the rationale behind its design, compare it with established alternatives, and provide evidence-based insights into its potential applications and synthetic pathways.
Introduction: Deconstructing a Novel Scaffold
The molecule 2-methoxy-1-(oxan-3-yl)ethan-1-one combines two key structural features of significant interest in medicinal chemistry: a saturated six-membered oxygen-containing heterocycle (oxane) and an α-methoxy ketone side chain. The rationale for this combination lies in the pursuit of compounds with optimized physicochemical properties, metabolic stability, and target engagement. While no literature is available for this specific molecule, its design principles can be inferred from the well-documented roles of its constituent parts[1].
The oxane ring, a prevalent motif in numerous natural products and approved drugs, serves as a three-dimensional scaffold that can enhance aqueous solubility and provide specific conformational constraints. The α-methoxy ketone functionality can act as a hydrogen bond acceptor and influence the electronic properties of the molecule, potentially modulating its interaction with biological targets. This guide will explore the synthesis, properties, and potential of this scaffold in comparison to functionally related alternatives.
The Oxane Ring: A Versatile Scaffold in Medicinal Chemistry
The oxane (tetrahydropyran) ring is a larger homolog of the more extensively studied oxetane ring. Both are valuable tools for medicinal chemists seeking to improve the drug-like properties of lead compounds.
Physicochemical Properties: A Comparative Analysis
The incorporation of saturated oxygenated heterocycles like oxane and oxetane can profoundly impact a molecule's properties. They are often employed as bioisosteric replacements for less favorable groups, such as gem-dimethyl or carbonyl functionalities.
Solubility and Lipophilicity: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, which generally leads to improved aqueous solubility compared to its carbocyclic analogue, cyclohexane. This is a critical advantage for enhancing oral bioavailability. Oxetanes, being more compact and polar, can increase aqueous solubility even more dramatically[2][3].
Metabolic Stability: The replacement of metabolically labile groups with an oxane ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate[4].
Conformational Rigidity: The oxane ring introduces a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation, thus improving potency and selectivity for its target.
Property
gem-Dimethyl Group
Carbonyl Group
Oxetane Ring
Oxane Ring
Polarity
Low
High
High
Moderate
H-Bond Acceptor
No
Yes
Yes
Yes
Solubility
Low
Moderate
High
Moderate-High
Metabolic Stability
Can be labile
Can be reduced
Generally stable
Generally stable
The Oxane Ring as a Bioisostere
Bioisosterism is a cornerstone of drug design, involving the substitution of one part of a molecule with another that has similar physical or chemical properties to enhance its biological activity or pharmacokinetic profile. The oxane ring can be considered a bioisostere for several common functionalities.
Caption: Bioisosteric replacement strategies for the oxane ring.
Synthesis of 2-Methoxy-1-(oxan-3-yl)ethan-1-one and its Analogs
While a specific synthetic route for 2-methoxy-1-(oxan-3-yl)ethan-1-one has not been published, a plausible pathway can be constructed based on established methodologies for the synthesis of its core components.
Synthesis of the 3-Substituted Oxane Ring
Accessing 3-substituted oxanes can be challenging. Common strategies involve the cyclization of acyclic precursors.
Starting Material: A readily available 1,5-diol with appropriate protecting groups.
Step 1: Selective Protection. Protect one of the hydroxyl groups.
Step 2: Activation of the Second Hydroxyl. Convert the remaining hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).
Step 3: Deprotection. Remove the protecting group from the first hydroxyl.
Step 4: Cyclization. Treat the resulting halo- or sulfonyloxy-alcohol with a base (e.g., NaH) to induce intramolecular cyclization to form the oxane ring.
Synthesis of the α-Methoxy Ketone Moiety
Several methods exist for the formation of α-methoxy ketones.
Protocol 2: α-Hydroxylation and Methylation
Starting Material: A ketone precursor, such as 1-(oxan-3-yl)ethan-1-one.
Step 1: Enolate Formation. Treat the ketone with a strong base (e.g., LDA) to form the corresponding enolate.
Step 2: α-Hydroxylation. React the enolate with an electrophilic oxygen source (e.g., a MoOPH reagent) to introduce a hydroxyl group at the α-position.
Step 3: Methylation. Methylate the resulting α-hydroxy ketone using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., silver(I) oxide).
Protocol 3: From an Ester via a Weinreb Amide
Starting Material: An ester, such as methyl 2-methoxyacetate.
Step 1: Weinreb Amide Formation. React the ester with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., isopropylmagnesium chloride) to form the corresponding N-methoxy-N-methylamide (Weinreb amide).
Step 2: Grignard Addition. React the Weinreb amide with the Grignard reagent derived from 3-bromooxane to form the desired α-methoxy ketone. This method is known for its high selectivity and tolerance of various functional groups[5].
Personal protective equipment for handling 2-Methoxy-1-(oxan-3-yl)ethan-1-one
[1] Executive Safety Summary Compound Class: Functionalized Cyclic Ether / Ketone Risk Profile: High Caution (Data Gap). Specific toxicological data for 2-Methoxy-1-(oxan-3-yl)ethan-1-one (C₈H₁₄O₃) is currently limited i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Safety Summary
Compound Class: Functionalized Cyclic Ether / Ketone
Risk Profile:High Caution (Data Gap).
Specific toxicological data for 2-Methoxy-1-(oxan-3-yl)ethan-1-one (C₈H₁₄O₃) is currently limited in public chemical registries.[1] Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) of its constituent moieties: the tetrahydropyran (oxan) ring and the
Flammability: High probability. Structural analogs (e.g., 2-methoxytetrahydropyran) have flash points as low as 25°C (77°F). Treat as a Flammable Liquid/Solid .
Peroxide Formation: The molecule contains two ether linkages (cyclic oxan and acyclic methoxy). Prolonged storage and air exposure may generate explosive organic peroxides.
Biological Activity: As a functionalized heterocyclic building block, it likely possesses high lipophilicity, facilitating dermal absorption. Treat as a potential Irritant and Sensitizer .[2]
Physicochemical Context & PPE Logic
Effective PPE selection relies on understanding how the chemical interacts with barrier materials.
Property
Implication for PPE
Lipophilicity (LogP)
The tetrahydropyran ring increases lipid solubility.[1] Risk: Rapid permeation through skin and standard latex gloves.
Volatility
Ketones of this molecular weight (~158.2 g/mol ) have moderate vapor pressure. Risk: Inhalation hazard during weighing or heating.
Ether Linkage
Cyclic ethers can be aggressive solvents. Risk: They may swell or degrade poor-quality rubber gloves, reducing breakthrough time.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements for handling this compound in a research setting.
Protection Zone
Standard Operation (Weighing/Transfer)
High-Risk Operation (Heating/Spill Cleanup)
Hand Protection
Double Nitrile Gloves (min.[1] 0.11 mm thickness).Rationale: Outer glove protects against splash; inner glove protects against unseen permeation.
Silver Shield / 4H Laminate Gloves .Rationale: Cyclic ethers can permeate nitrile in <15 mins. Laminates provide >4h breakthrough protection.
Respiratory
Chemical Fume Hood (Face velocity: 80–100 fpm).Note: N95 masks offer NO protection against organic vapors.
Half-Mask Respirator with Organic Vapor (OV) cartridges (Black band).Required only if working outside a hood (e.g., spill cleanup).
Eye/Face
Chemical Splash Goggles (Indirect Vent).Rationale: Safety glasses do not seal against vapors or splashes from volatile ketones.
Face Shield + Splash Goggles.Required: When heating or working under pressure/vacuum.
Body
Lab Coat (100% Cotton or Flame Resistant).Avoid: Synthetic fibers (polyester) which melt onto skin in flash fires.
Chemical Resistant Apron (Tychem or similar).Required: For transfer of quantities >100mL.
Decision Logic: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific experimental condition.
Figure 1: PPE Selection Logic based on operational state and quantity.
Operational Protocol: The "Self-Validating" Workflow
To ensure safety, the handling process is designed as a closed loop. You must verify the safety of the previous step before proceeding to the next.
Phase A: Preparation (The Check)
Airflow Verification: Check fume hood monitor. Flow must be >80 fpm . Use a tissue strip to visualize inward airflow.
Glove Integrity Test: Inflate nitrile gloves with air and compress to check for pinholes before donning.
Peroxide Test: If the container has been opened >3 months ago, test for peroxides using starch-iodide paper. If positive, contact EHS immediately; do not concentrate.
Phase B: Handling (The Action)
Weighing:
Place the balance inside the fume hood.
If the balance is external, tare the vial inside the hood, add compound, cap tightly, and transfer to the balance in a secondary container. Never open the vial outside the hood.
Solubilization:
Add solvent slowly.
Caution: The heat of solution may increase vapor pressure. Keep the vessel vented (e.g., needle through septum) during dissolution to prevent pressure buildup.
Phase C: Decontamination (The Exit)
Primary Wipe: Wipe all tools (spatulas, outer vials) with a Kimwipe dampened with acetone inside the hood.
Doffing:
Remove outer gloves and dispose of them as solid hazardous waste.
Wash hands with soap and water while wearing inner gloves (to remove invisible residues), then remove inner gloves.
Wash hands again on bare skin.
Emergency & Disposal Plan
Spill Management
Minor Spill (<5 mL/g):
Alert nearby personnel.
Cover with vermiculite or activated carbon pads.
Wipe with acetone.
Dispose of all materials as hazardous waste.
Major Spill (>50 mL/g):
Evacuate the lab immediately.
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to unknown inhalation toxicity.
Segregation: Dispose of as Non-Halogenated Organic Solvent Waste .
Labeling: Clearly label the waste tag with the full chemical name. Do not use abbreviations like "M-Oxan."
Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids in the waste stream, as this may trigger exothermic polymerization of the oxan ring.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). 2-methoxy-1-(oxan-3-yl)ethan-1-one (Compound).[1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]